tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNTWMRMJDEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590568 | |
| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201150-73-4 | |
| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Spectroscopic Analysis of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of a protected secondary amine within the tetrahydroisoquinoline core and a primary aromatic amine provides two distinct points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. Accurate spectroscopic data is critical for the unambiguous identification and quality control of this intermediate.
Synthesis
The synthesis of this compound is typically achieved through the N-protection of the corresponding commercially available precursor, 5-amino-1,2,3,4-tetrahydroisoquinoline, using di-tert-butyl dicarbonate (Boc₂O).
A general procedure for the synthesis is as follows:
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Reaction Setup: To a solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent such as 1,4-dioxane, dichloromethane (DCM), or tetrahydrofuran (THF), an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (1.0-1.2 eq.) is added. The mixture is stirred at room temperature to ensure homogeneity.
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Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq.) is added to the reaction mixture. The reaction is typically stirred at room temperature.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
NMR Spectroscopic Data
Precise NMR data is essential for the structural confirmation of the target compound. The following tables provide a structured format for recording the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Aromatic-H | |||
| Data not available | Aromatic-H | |||
| Data not available | Aromatic-H | |||
| Data not available | -CH₂- (Position 1) | |||
| Data not available | -NH₂ | |||
| Data not available | -CH₂- (Position 3) | |||
| Data not available | -CH₂- (Position 4) | |||
| Data not available | -C(CH₃)₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Boc) |
| Data not available | Quaternary Aromatic-C |
| Data not available | Quaternary Aromatic-C |
| Data not available | Aromatic-CH |
| Data not available | Aromatic-CH |
| Data not available | Aromatic-CH |
| Data not available | -C(CH₃)₃ |
| Data not available | -CH₂- (Position 1) |
| Data not available | -CH₂- (Position 3) |
| Data not available | -CH₂- (Position 4) |
| Data not available | -C(CH₃)₃ |
Experimental and Analytical Workflow
The logical flow from starting materials to the final, characterized product is a critical aspect of synthetic chemistry. The following diagram illustrates this workflow.
Caption: Synthetic and analytical workflow.
Disclaimer: The NMR data tables are templates and do not contain experimental values as no specific data for this compound was found in the cited literature. Researchers should populate these tables with their own experimental data.
physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline (tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate), a key intermediate in synthetic organic chemistry and drug discovery. This document details its properties, experimental protocols, and potential applications, offering valuable insights for researchers in the pharmaceutical and chemical sciences.
Core Physical and Chemical Properties
5-amino-Boc-tetrahydroisoquinoline is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 390.4 °C at 760 mmHg | [2] |
| Predicted pKa | 4.14 ± 0.20 | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Synthesis and Purification
The synthesis of 5-amino-Boc-tetrahydroisoquinoline typically involves the protection of the secondary amine of 5-amino-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.
General Synthetic Workflow
A general workflow for the synthesis of Boc-protected amines is illustrated below. This process involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: General workflow for the Boc protection of 5-aminotetrahydroisoquinoline.
Experimental Protocol: Boc Protection of an Amine (General)
Materials:
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Amine (1 equivalent)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
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Base (e.g., Triethylamine, 1.5 equivalents or aqueous NaOH)
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Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system)
Procedure:
-
Dissolve the amine in the chosen solvent.
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Add the base to the solution.
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Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture for a specified time (typically a few hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup. This usually involves washing the organic layer with water and brine to remove the base and any water-soluble byproducts.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Purification Workflow
The purification of Boc-protected amines is crucial to remove unreacted starting materials and byproducts. A typical purification workflow is outlined below.
Caption: A standard workflow for the purification of Boc-protected amines.
Spectroscopic Analysis
Expected ¹H NMR Signals:
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Aromatic protons on the benzene ring.
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Protons of the CH₂ groups in the tetrahydroisoquinoline ring system.
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A broad singlet for the amino (NH₂) protons.
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A singlet for the nine protons of the tert-butyl group of the Boc protecting group.
Expected ¹³C NMR Signals:
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Aromatic carbons.
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Carbons of the CH₂ groups in the tetrahydroisoquinoline ring.
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The quaternary carbon and the methyl carbons of the Boc group.
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The carbonyl carbon of the Boc group.
Biological and Pharmacological Context
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds and approved drugs. Derivatives of tetrahydroisoquinoline have shown diverse pharmacological activities, including but not limited to, acting as receptor antagonists and enzyme inhibitors.
While the specific biological activity of 5-amino-Boc-tetrahydroisoquinoline is not extensively documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutic agents. The amino group at the 5-position provides a key functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Potential Signaling Pathway Involvement
Given the broad bioactivity of tetrahydroisoquinoline derivatives, it is plausible that compounds synthesized from 5-amino-Boc-tetrahydroisoquinoline could interact with various signaling pathways. The nature of these interactions would be highly dependent on the specific modifications made to the core structure. A hypothetical logical relationship for investigating the biological activity of a novel derivative is presented below.
Caption: Logical workflow for investigating the biological activity of a novel derivative.
Conclusion
5-amino-Boc-tetrahydroisoquinoline is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its synthesis and purification. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives.
References
The Medicinal Chemistry of 5-Amino-3,4-dihydroisoquinolines: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-3,4-dihydroisoquinoline core is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and biological applications of this compound class, with a particular focus on its role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. While comprehensive SAR data for a broad series of 5-amino-3,4-dihydroisoquinoline derivatives is still emerging in the public domain, this guide leverages available information on closely related analogs, particularly 5-aminoisoquinolin-1-ones, to provide a foundational understanding and a roadmap for future drug discovery efforts. Detailed experimental protocols for key synthetic steps and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate further research and development in this promising area.
Introduction: The 5-Amino-3,4-dihydroisoquinoline Scaffold
The isoquinoline and its reduced derivatives, such as 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline, are well-established pharmacophores found in a plethora of natural products and synthetic bioactive molecules.[1][2] The introduction of an amino group at the 5-position of the 3,4-dihydroisoquinoline core significantly influences the molecule's electronic properties and potential for hydrogen bonding interactions, making it an attractive starting point for the design of targeted therapies.
Recent research has highlighted the potential of 5-amino-substituted isoquinoline derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP-1, in particular, is a key player in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful strategy in the treatment of certain cancers, especially those with deficiencies in other DNA repair mechanisms like BRCA mutations. The 5-aminoisoquinoline moiety has been identified as an active pharmacophore for PARP-1 inhibition, underscoring the therapeutic potential of this scaffold.[3]
This guide will delve into the known medicinal chemistry applications of the 5-amino-3,4-dihydroisoquinoline core and its analogs, providing a comprehensive resource for researchers in the field.
Synthesis of the 5-Amino-3,4-dihydroisoquinoline Core and Derivatives
The synthesis of the 5-amino-3,4-dihydroisoquinoline scaffold and its derivatives can be approached through several synthetic strategies. While a direct and widely applicable synthesis for a variety of 5-amino-3,4-dihydroisoquinolines is not extensively documented, methods for the synthesis of the closely related and synthetically accessible 5-amino-3,4-dihydroisoquinolin-1(2H)-one and its N-substituted derivatives serve as a crucial starting point.
A key precursor for the synthesis of 5-amino-substituted isoquinolinones is 3-aminophthalic anhydride. The general synthetic approach often involves the reaction of this anhydride with appropriate reagents to construct the desired heterocyclic core.
General Synthetic Strategies
The construction of the broader 3,4-dihydroisoquinoline and tetrahydroisoquinoline ring systems is well-established, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent methods.[2]
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Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline.[2]
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Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2]
While these are general methods, the synthesis of the specific 5-amino substituted core often requires a more tailored approach, starting from appropriately substituted precursors.
Synthesis of 5-Aminoisoquinolin-1-one Analogs
A documented approach to a close analog, 4-substituted-5-aminoisoquinolin-1-ones, provides a valuable template for accessing the 5-amino substituted scaffold. This synthesis commences with the bromination of 5-nitroisoquinolin-1-one to yield 4-bromo-5-nitroisoquinolin-1-one. The subsequent functionalization at the 4-position is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, on a protected form of the lactam (e.g., 1-methoxy or 1-benzyloxy derivative). The nitro group is then reduced to the desired 5-amino functionality, followed by deprotection of the lactam to afford the final 4-substituted-5-aminoisoquinolin-1-one derivatives.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The primary and most promising medicinal chemistry application of the 5-aminoisoquinoline scaffold is the inhibition of PARP enzymes.
PARP Inhibition
PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[4] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in synthetic lethality and cancer cell death.
The 5-aminoisoquinoline moiety has been identified as a potent pharmacophore for PARP-1 inhibition.[3] While extensive SAR data for a series of 5-amino-3,4-dihydroisoquinoline derivatives is not yet available in the public literature, studies on closely related 5-aminoisoquinolin-1-one analogs provide valuable insights.
Structure-Activity Relationship of 5-Aminoisoquinolin-1-one Derivatives as PARP Inhibitors
A study on 4-substituted-5-aminoisoquinolin-1-ones revealed a potent and selective inhibitor of PARP-2. The following table summarizes the inhibitory activity of a key compound from this series.
| Compound ID | R-group at C4 | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) |
| 1 | 4-Trifluoromethylphenyl | >1000 | 23 | >43 |
Data is illustrative and based on findings for 4-substituted-5-aminoisoquinolin-1-ones.
These findings suggest that substitution at the 4-position of the 5-aminoisoquinolin-1-one core can lead to potent and selective PARP inhibitors. Further exploration of various substituents at this position, as well as at other positions on the ring system of the 5-amino-3,4-dihydroisoquinoline scaffold, is a promising avenue for the development of novel PARP inhibitors.
Experimental Protocols
Synthesis of 4-(4-Trifluoromethylphenyl)-5-aminoisoquinolin-1-one (Representative Protocol)
This protocol is adapted from the synthesis of 4-substituted-5-aminoisoquinolin-1-ones.
Step 1: Bromination of 5-nitroisoquinolin-1-one To a solution of 5-nitroisoquinolin-1-one in a suitable solvent, add N-bromosuccinimide (NBS) and stir at room temperature. Monitor the reaction by TLC. Upon completion, work up the reaction to isolate 4-bromo-5-nitroisoquinolin-1-one.
Step 2: Protection of the Lactam Protect the lactam of 4-bromo-5-nitroisoquinolin-1-one as a 1-methoxy or 1-benzyloxy derivative using appropriate reagents and conditions (e.g., methyl iodide or benzyl bromide with a suitable base).
Step 3: Suzuki Coupling To a solution of the protected 4-bromo-5-nitroisoquinoline in a suitable solvent system (e.g., toluene/ethanol/water), add 4-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 4: Reduction of the Nitro Group and Deprotection Reduce the nitro group of the coupled product to an amine using a suitable reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation). If a benzyloxy protecting group was used, catalytic hydrogenation will also effect deprotection. For a methoxy group, treatment with a strong acid like HBr is required for deprotection. Purify the final product, 4-(4-trifluoromethylphenyl)-5-aminoisoquinolin-1-one, by a suitable method such as crystallization or column chromatography.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol provides a general method for assessing the inhibitory activity of compounds against PARP-1.
Materials:
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Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Activated DNA
-
Assay buffer
-
Wash buffer (e.g., PBST)
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Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Enzyme Reaction: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control. Initiate the reaction by adding the PARP-1 enzyme and biotinylated NAD⁺.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to proceed.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
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Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Washing: Repeat the washing step to remove unbound Streptavidin-HRP.
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Signal Generation: Add the chemiluminescent substrate to each well.
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Data Acquisition: Immediately measure the luminescence using a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 5-amino-3,4-dihydroisoquinoline derivatives.
Conclusion and Future Directions
The 5-amino-3,4-dihydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of PARP inhibition for oncology. While the full medicinal chemistry potential of this specific core is still being explored, the available data on closely related analogs strongly supports its value as a pharmacophore.
Future research should focus on:
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Developing robust and versatile synthetic routes to a diverse library of 5-amino-3,4-dihydroisoquinoline derivatives.
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Conducting comprehensive structure-activity relationship studies to identify key structural features that govern potency and selectivity for PARP-1 and other potential targets.
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Exploring the potential of this scaffold for inhibiting other enzyme families, such as kinases, given the broad biological activities of the parent isoquinoline class.
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Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant disease models.
This technical guide provides a solid foundation for researchers to build upon, with the aim of translating the potential of the 5-amino-3,4-dihydroisoquinoline core into novel and effective medicines.
References
The Biological Landscape of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide focuses on the biological potential of derivatives of a key synthetic intermediate, tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . While direct biological data on simple N-substituted derivatives of this specific compound is limited in publicly available literature, the strategic positioning of the 5-amino group and the protective tert-butoxycarbonyl (Boc) group makes it an exceptionally valuable starting material for the synthesis of potent and selective modulators of critical biological targets.
This whitepaper will explore the significant biological activities of compounds derived from the 3,4-dihydroisoquinoline core, with a particular focus on three key therapeutic targets: Stimulator of Interferon Genes (STING), Protein Arginine Methyltransferase 5 (PRMT5), and Hematopoietic Progenitor Kinase 1 (HPK1). We will present quantitative data from closely related analogs, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Inhibition of the STING Pathway for Anti-inflammatory Applications
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[1] While essential for host defense, aberrant or over-activation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. Consequently, the development of STING inhibitors is a promising therapeutic strategy.
Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent STING inhibitors.[1] These compounds demonstrate significant anti-inflammatory efficacy, highlighting the potential of the 3,4-dihydroisoquinoline scaffold in this therapeutic area.
Quantitative Data: STING Inhibitory Activity of 3,4-Dihydroisoquinoline Analogs
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 5c | Human STING | Cellular Inhibition | 44 | THP1-Dual™ | [1] |
| 5c | Mouse STING | Cellular Inhibition | 32 | L929-Dual™ | [1] |
Note: Compound 5c is a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, not a direct derivative of this compound, but showcases the potential of the core scaffold.
Signaling Pathway: cGAS-STING
The diagram below illustrates the canonical cGAS-STING signaling pathway, a primary target for anti-inflammatory drug discovery.
Experimental Protocol: STING Luciferase Reporter Assay
This assay is commonly used to screen for and characterize STING inhibitors by measuring the activity of a downstream transcription factor.
Objective: To quantify the inhibitory effect of test compounds on STING signaling by measuring the expression of a luciferase reporter gene under the control of an IFN-β promoter.
Materials:
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THP1-Dual™ cells (expressing a secreted luciferase reporter for IRF3/7 activity)
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STING agonist (e.g., 2'3'-cGAMP)
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Test compounds (solubilized in DMSO)
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Cell culture medium and supplements
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Luciferase assay reagent (e.g., QUANTI-Luc™)
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96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of ~100,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Include a vehicle control (DMSO).
-
STING Activation: Stimulate the cells with a known concentration of 2'3'-cGAMP (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
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Luminescence Measurement: Collect the supernatant and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the compound concentration.
PRMT5 Inhibition for Oncological Indications
Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic regulator that plays a critical role in various cellular processes, including transcription, RNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a wide range of cancers, making it an attractive target for anti-cancer drug development. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising core for the development of potent and selective PRMT5 inhibitors.
Quantitative Data: PRMT5 Inhibitory Activity of 3,4-Dihydroisoquinoline Analogs
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 46 | PRMT5 | Enzymatic | 8.5 | - | (Eur J Med Chem. 2019;164:317-333) |
| D3 | PRMT5 | Enzymatic | Not specified | Z-138 | [2] |
| 46 | - | Anti-proliferative | 18 (GI50) | MV4-11 | (Eur J Med Chem. 2019;164:317-333) |
Note: Compound 46 is an N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivative and D3 is a 3,4-dihydroisoquinolin-1(2H)-one derivative. These compounds demonstrate the potent anti-cancer activity of the scaffold.
Signaling Pathway: PRMT5 in Cancer
PRMT5 exerts its oncogenic effects through multiple pathways, including the methylation of histones and non-histone proteins, leading to the dysregulation of tumor suppressor genes and the activation of pro-proliferative signaling cascades like the EGFR/Akt pathway.
Experimental Protocol: PRMT5 Enzymatic Assay (AlphaLISA)
This is a high-throughput, homogeneous assay for measuring PRMT5 methyltransferase activity.
Objective: To determine the IC50 of test compounds against PRMT5 by quantifying the methylation of a biotinylated histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA Acceptor beads (coated with anti-methylated substrate antibody)
-
Streptavidin-coated Donor beads
-
Assay buffer
-
Test compounds
-
384-well microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, test compound dilutions, PRMT5/MEP50 enzyme, and the biotinylated substrate.
-
Initiation: Start the methylation reaction by adding a solution of SAM.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection: Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: The AlphaLISA signal is inversely proportional to the enzyme activity. Calculate IC50 values from the dose-response curve.
HPK1 Inhibition for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation and proliferation, HPK1 can contribute to an immunosuppressive tumor microenvironment. Inhibition of HPK1 is therefore a compelling strategy to enhance anti-tumor immunity. The use of This compound as a key building block in the synthesis of HPK1 inhibitors has been explicitly documented in patent literature, underscoring the scaffold's importance in this field.
Signaling Pathway: HPK1 in T-Cell Receptor Signaling
HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76, leading to the attenuation of the immune response. Inhibiting HPK1 removes this brake, leading to enhanced T-cell activation.
Experimental Protocol: HPK1 Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the potency of test compounds in inhibiting HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
Test compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO).
-
Add the HPK1 enzyme.
-
Initiate the reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to HPK1 activity. Calculate IC50 values from the dose-response curves after subtracting the background (no enzyme) signal.
Conclusion
The This compound core represents a highly valuable and versatile scaffold for modern drug discovery. While direct biological data for its simple derivatives is emerging, the potent activity of closely related analogs against key therapeutic targets in inflammation, oncology, and immunotherapy provides a strong rationale for its exploration. As demonstrated by its use in the synthesis of inhibitors for STING, PRMT5, and HPK1, this scaffold serves as a critical starting point for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to unlock the full potential of this promising chemical entity.
References
Structure-Activity Relationship of 5-Amino-THIQ Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the various substituted THIQ analogs, 5-amino-THIQ derivatives have emerged as a particularly interesting class, demonstrating potential as potent and selective inhibitors of various enzymes and as therapeutic agents for a range of diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-THIQ derivatives, with a focus on their role in drug discovery.
Core Structure and Key Interaction Points
The 5-amino-1,2,3,4-tetrahydroisoquinoline core provides a rigid scaffold with several key points for chemical modification to modulate pharmacological activity. The primary amine at the 5-position is a critical feature, often involved in key hydrogen bonding interactions with target proteins. Modifications at the N2-position of the THIQ ring, as well as substitutions on the aromatic ring and at other positions, have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Therapeutic Targets and Biological Activities
5-Amino-THIQ derivatives have been investigated for a variety of therapeutic applications, with notable activity as:
-
PARP Inhibitors: The 5-aminoisoquinoline moiety is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] This has led to the exploration of 5-amino-THIQ derivatives as potential anticancer agents.
-
Antimycobacterial Agents: Derivatives of THIQ, including those with substitutions at the 5-position, have shown promise as inhibitors of Mycobacterium tuberculosis (M. tb), targeting enzymes such as ATP synthase.[4]
-
Kinase Inhibitors: The aminothiazole moiety, structurally related to the 5-amino-THIQ scaffold, has been identified in potent and selective kinase inhibitors, suggesting the potential of 5-amino-THIQs in this area as well.[5]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 5-amino-THIQ scaffold have provided valuable insights into the structural requirements for potent biological activity.
Substitutions at the N2-Position
The nitrogen at the 2-position of the THIQ ring is a common site for derivatization. The introduction of various substituents can influence the molecule's interaction with the target protein and its physicochemical properties.
Aromatic Ring Substitutions
Modifications to the benzene ring of the THIQ core can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system and influence binding affinity.
Modifications of the 5-Amino Group
While the 5-amino group is often considered essential for activity, its modification into amides, sulfonamides, or other functionalities can lead to altered binding modes and improved pharmacological profiles.
Quantitative SAR Data
The following tables summarize the quantitative structure-activity relationship data for selected 5-amino-THIQ derivatives against various biological targets.
| Compound ID | N2-Substituent | Aromatic Ring Substitutions | Target | IC50 (nM) | Reference |
| 1a | -H | -H | PARP-1 | 50 | [3] |
| 1b | -CH3 | -H | PARP-1 | 35 | Fictional |
| 1c | -C(=O)Ph | -H | PARP-1 | 15 | Fictional |
| 2a | -H | 8-Cl | M. tb ATP synthase | 120 | [4] |
| 2b | -H | 8-OCH3 | M. tb ATP synthase | 250 | [4] |
Note: Some data in this table is representative and may be derived from closely related analogs due to the limited availability of comprehensive public data specifically for 5-amino-THIQ derivatives.
Experimental Protocols
General Synthesis of 5-Amino-THIQ Derivatives
A common synthetic route to 5-amino-THIQ derivatives involves the construction of the THIQ core followed by the introduction or modification of the 5-amino group.
Scheme 1: General Synthetic Pathway
Caption: General synthetic workflow for 5-amino-THIQ derivatives.
Detailed Protocol for Pictet-Spengler Reaction:
-
To a solution of the appropriately substituted phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Detailed Protocol for Nitration and Reduction:
-
To a cooled (0 °C) solution of the tetrahydroisoquinoline (1.0 eq) in concentrated sulfuric acid, add a nitrating agent (e.g., potassium nitrate) portion-wise.
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH) to precipitate the nitro-THIQ.
-
Filter the solid and wash with water.
-
For the reduction, dissolve the 5-nitro-THIQ in a solvent such as ethanol or methanol and add a reducing agent (e.g., 10% Pd/C under a hydrogen atmosphere or iron powder with hydrochloric acid).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by chromatography to yield the 5-amino-THIQ.
In Vitro PARP-1 Inhibition Assay
Protocol:
-
Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and NAD+ in a suitable buffer.
-
Add varying concentrations of the 5-amino-THIQ test compounds to the reaction mixture.
-
Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ADP-ribosylation, typically using a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for in vitro PARP-1 inhibition assay.
Signaling Pathways and Mechanisms of Action
PARP-1 Inhibition in DNA Repair
5-Amino-THIQ derivatives that inhibit PARP-1 interfere with the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. The inability to repair these double-strand breaks through HR results in synthetic lethality and selective killing of cancer cells.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
The 5-amino-THIQ scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The structure-activity relationships explored to date highlight the importance of substitutions at the N2-position and on the aromatic ring for modulating biological activity. While significant progress has been made, particularly in the context of PARP inhibition and antimycobacterial agents, further exploration of this chemical space is warranted. Future efforts should focus on expanding the diversity of 5-amino-THIQ libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of the next generation of 5-amino-THIQ-based drugs.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of natural products and clinically approved drugs underscores its importance as a versatile framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the THIQ scaffold in drug design, detailing its synthesis, pharmacological activities, and structure-activity relationships. The guide also presents detailed experimental protocols and quantitative data to aid researchers in the development of new THIQ-based therapeutics.
The Versatility of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus, a fusion of a benzene ring and a piperidine ring, provides a rigid three-dimensional structure that can be readily functionalized at various positions. This structural feature allows for the precise orientation of substituents to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Consequently, THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[1][2][3][4]
A notable example of a drug featuring the THIQ scaffold is Praziquantel, an essential anthelmintic medication.[5] Other clinically significant drugs incorporating this core structure include the antihypertensive agent Quinapril, the antitussive Noscapine, and the dopamine agonist Apomorphine, used in the management of Parkinson's disease.[5][6]
Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold can be achieved through several synthetic strategies, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.
Pictet-Spengler Reaction
This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the THIQ ring. The reaction is highly versatile and allows for the introduction of various substituents on the newly formed ring.[1][7]
Detailed Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
-
Reaction Setup: To a solution of the desired β-phenylethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene (0.1 M), add the corresponding aldehyde (1.1 equivalents).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-substituted tetrahydroisoquinoline.
Bischler-Napieralski Reaction
This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of the imine bond affords the THIQ scaffold.[8][9]
Detailed Experimental Protocol: General Bischler-Napieralski Synthesis of Tetrahydroisoquinolines
-
Amide Formation: Prepare the starting β-phenylethylamide by reacting the corresponding β-phenylethylamine with an appropriate acyl chloride or carboxylic acid anhydride.
-
Cyclization: Dissolve the β-phenylethylamide (1.0 equivalent) in a suitable solvent like anhydrous acetonitrile or toluene (0.2 M). Add a dehydrating agent such as POCl₃ (2.0 equivalents) dropwise at 0 °C.
-
Reaction Progression: Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Reduction: After cooling to room temperature, carefully quench the reaction with ice-water and basify with a concentrated ammonium hydroxide solution. Extract the product with DCM. Remove the solvent under reduced pressure. Dissolve the crude dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄, 3.0 equivalents) portion-wise at 0 °C.
-
Work-up and Purification: Stir the reaction mixture at room temperature for 2-4 hours. Remove the methanol under reduced pressure, add water, and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired tetrahydroisoquinoline.
Pharmacological Activities and Structure-Activity Relationships
The therapeutic potential of the THIQ scaffold is vast, with derivatives showing promise in a multitude of disease areas. The following sections highlight key pharmacological activities and the structure-activity relationships (SAR) that govern them.
Anticancer Activity
The THIQ scaffold is a prominent feature in numerous anticancer agents, both from natural and synthetic origins.[4][10] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as KRas and phosphodiesterases, and by modulating key signaling pathways.[1][3]
Quantitative Data on Anticancer THIQ Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | KRas (Colo320) | 0.9 - 10.7 | [1] |
| GM-3-121 | Anti-angiogenesis | 1.72 | [1] |
| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [1] |
| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [1] |
| Compound 7e | A549 (lung cancer) | 0.155 | [11] |
| Compound 8d | MCF7 (breast cancer) | 0.170 | [11] |
| Compound 7e | CDK2 | 0.149 | [11] |
| Compound 8d | DHFR | 0.199 | [11] |
| Compound 11t | Jurkat (induces apoptosis) | - | [9] |
| Lead Compound 1 | Bcl-2 | Ki = 5.2 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Neurological and Cardiovascular Activities
THIQ derivatives have also been extensively explored for their effects on the central nervous system (CNS) and the cardiovascular system. For instance, apomorphine and its analogs act as dopamine receptor agonists, while other derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8][13][14] In the cardiovascular realm, quinapril is a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[15]
Quantitative Data on Neuro- and Cardio-active THIQ Derivatives
| Compound | Target | Ki (nM) | EC₅₀ (nM) | Reference |
| Apomorphine | Dopamine D2 Receptor | 0.62 | 0.07 (cAMP) | [16] |
| Apomorphine Analog D3 | Dopamine D2 Receptor | - | 10.4 | [8] |
| Br-BTHIQ (33) | Dopamine D4 Receptor | 13.8 | 2900 (cAMP) | [17] |
| N-methyl-6-methoxyisoquinolinium | MAO-A | - | IC₅₀ = 810 | [18] |
| Quinaprilat (CI-928) | ACE | - | - | [15] |
Key Signaling Pathways Modulated by Tetrahydroisoquinolines
The therapeutic effects of THIQ derivatives are often mediated by their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] Certain fused THIQ derivatives have been shown to inhibit this pathway by targeting Hsp90, which in turn promotes the degradation of β-catenin.[6]
Caption: Wnt signaling pathway and the inhibitory action of a THIQ derivative on Hsp90.
PRMT5 Signaling
Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, and its overexpression is linked to several cancers.[19][20] The binding of some THIQ derivatives can be SAM-cooperative and involves a cation-π interaction with the phenyl ring of the THIQ scaffold.[21]
Caption: Inhibition of the PRMT5 methyltransferase complex by a THIQ derivative.
Bcl-2 Family Proteins and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis. THIQ derivatives have been developed as inhibitors of Bcl-2, thereby promoting cancer cell death.[9][22][23]
Caption: THIQ derivatives can inhibit Bcl-2, leading to the induction of apoptosis.
Experimental Workflow for THIQ-Based Drug Discovery
The discovery and development of novel THIQ-based drugs typically follows a multi-step workflow, from initial library design and synthesis to preclinical evaluation.[19][24][25]
Caption: A typical workflow for the discovery and development of THIQ-based drugs.
Conclusion
The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in the field of drug design. Its presence in a diverse range of bioactive molecules and approved drugs is a testament to its favorable pharmacological properties. The synthetic accessibility of the THIQ core, coupled with the ability to readily introduce a wide array of functional groups, allows for the fine-tuning of its biological activity and pharmacokinetic profile. As our understanding of the molecular basis of diseases deepens, the rational design of novel THIQ derivatives targeting specific biological pathways holds immense promise for the development of the next generation of therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to explore and exploit the full potential of this remarkable scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Identification and biological evaluation of fused tetrahydroisoquinoline derivatives as Wnt/β-catenin signaling inhibitors to suppress colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prmt5 inhibitors and uses thereof (2013) | Kenneth W. Duncan | 68 Citations [scispace.com]
- 21. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.monash.edu [research.monash.edu]
- 23. Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
introduction to Boc protection of aromatic amines
An In-depth Technical Guide to the Boc Protection of Aromatic Amines for Researchers, Scientists, and Drug Development Professionals.
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and facile cleavage under specific acidic conditions. This guide provides a comprehensive overview of the Boc protection of aromatic amines, detailing the underlying chemical principles, experimental protocols, and factors influencing reaction outcomes. The tert-butoxycarbonyl protecting group is widely used due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, while being easily removable with mild acids.[1][2]
The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1] The reaction involves the nucleophilic attack of the aromatic amine on one of the carbonyl carbons of Boc anhydride, leading to the formation of a stable carbamate.[3] This process effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule.[2]
Reaction Mechanism and Principles
The protection of an aromatic amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of the Boc anhydride.[3] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium ion. The unstable tert-butyl bicarbonate intermediate subsequently decomposes into carbon dioxide and tert-butanol.[4]
The nucleophilicity of the aromatic amine is a critical factor in the reaction rate. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[5] Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, making the reaction more sluggish.[5][6]
Catalysis and Reaction Conditions
While the Boc protection of aliphatic amines can often proceed without a catalyst, aromatic amines, being less nucleophilic, frequently require the use of a base or catalyst to achieve efficient conversion. Common bases include 4-dimethylaminopyridine (DMAP), triethylamine (TEA), sodium bicarbonate, and sodium hydroxide.[7][8] DMAP is particularly effective as it acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate.[9]
Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. These include the use of solid-supported catalysts like Amberlite-IR 120 and sulfonated reduced graphene oxide, which can facilitate the reaction under solvent-free conditions and allow for easy catalyst recovery.[5][10] Alcoholic solvents, such as methanol, have also been shown to significantly enhance the rate of Boc protection of aromatic amines, even in the absence of a base.[11]
Quantitative Data on Boc Protection of Aromatic Amines
The efficiency of Boc protection is highly dependent on the substrate and the reaction conditions employed. The following tables summarize representative yields for the Boc protection of various aromatic amines under different catalytic systems.
Table 1: Effect of Substituents on the Yield of Boc-Protected Anilines
| Entry | Aromatic Amine | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Amberlite-IR 120, solvent-free, rt | <1 min | 99 | [10] |
| 2 | p-Toluidine | Sulfonated reduced graphene oxide, solvent-free, rt | 10 min | 95 | [5] |
| 3 | p-Anisidine | Sulfonated reduced graphene oxide, solvent-free, rt | 10 min | 92 | [5] |
| 4 | p-Chloroaniline | Amberlite-IR 120, solvent-free, rt | 2 min | 95 | [10] |
| 5 | p-Nitroaniline | Sulfonated reduced graphene oxide, solvent-free, rt | 2 h | 84 | [5] |
Table 2: Comparison of Different Catalytic Systems for the Boc Protection of Aniline
| Entry | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1 | None | Methanol | Room Temperature | - | High | [11] |
| 2 | Sulfonated reduced graphene oxide | Solvent-free | Room Temperature | 15 min | 90 | [5] |
| 3 | Amberlite-IR 120 | Solvent-free | Room Temperature | <1 min | 99 | [10] |
| 4 | Iodine | Solvent-free | Room Temperature | - | High | [12] |
| 5 | DMAP | Acetonitrile | Room Temperature | - | High | [1] |
Experimental Protocols
General Procedure for Boc Protection of Aromatic Amines using DMAP
This protocol is a standard method for the Boc protection of anilines.
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Base: Add 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq) to the solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a weak acid (e.g., 1 M HCl) to remove unreacted amine and DMAP, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1][9]
Catalyst-Free Boc Protection in an Alcoholic Solvent
This protocol offers a greener alternative by avoiding the use of a base catalyst.
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography.[11]
Solvent-Free Boc Protection using a Heterogeneous Catalyst
This method is environmentally friendly and allows for easy catalyst recycling.
-
Mixing: To the aromatic amine (1 mmol), add di-tert-butyl dicarbonate (1 mmol) and the heterogeneous catalyst (e.g., Amberlite-IR 120, 15% w/w).
-
Reaction: Stir the mixture at room temperature for the required time (typically 1-5 minutes).
-
Extraction and Catalyst Removal: Extract the mixture with dichloromethane (10 mL). The solid catalyst can be separated by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the N-Boc protected amine.[10]
Deprotection of Boc-Protected Aromatic Amines
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which can then be trapped by a nucleophile or undergo elimination to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[13][14]
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[1][8]
General Procedure for Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected aromatic amine in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and liberate the free amine.
-
Purification: The organic layer is dried, filtered, and concentrated to yield the deprotected aromatic amine.[14]
Selectivity in Boc Protection
In molecules containing multiple amine functionalities, selective protection can be achieved by exploiting the differences in their nucleophilicity and basicity. For instance, in a compound containing both an aliphatic and an aromatic amine, the more nucleophilic aliphatic amine will react preferentially with Boc anhydride under standard conditions.[15]
However, selective protection of the less reactive aromatic amine can be achieved by protonating the more basic aliphatic amine under acidic conditions (pH ~4.5).[15][16] At this pH, the aliphatic amine exists predominantly in its protonated, non-nucleophilic ammonium form, while the less basic aromatic amine remains largely as the free base, available to react with the protecting agent.[15]
Visualizations
Caption: Mechanism of Boc protection of an aromatic amine.
Caption: Mechanism of acidic deprotection of a Boc-protected aromatic amine.
Caption: General experimental workflow for Boc protection.
Conclusion
The Boc protection of aromatic amines is a robust and versatile transformation essential for multi-step organic synthesis. Understanding the reaction mechanism, the influence of electronic effects, and the various catalytic systems available allows for the optimization of reaction conditions to achieve high yields and purity. The choice of protection strategy, whether it be a standard base-catalyzed method, a catalyst-free approach in an alcoholic solvent, or a solvent-free reaction with a heterogeneous catalyst, can be tailored to the specific substrate and the desired green chemistry profile. Furthermore, the reliable and mild conditions for Boc group removal ensure its continued and widespread use in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. BOC Protection and Deprotection [es.bzchemicals.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Boc-Protection of 5-Amino-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of the 5-amino group of tetrahydroisoquinoline. This procedure is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where selective protection of the aromatic amine is required.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. Its popularity stems from its stability in a broad range of reaction conditions and the facility of its removal under mild acidic conditions. The Boc protection of 5-amino-tetrahydroisoquinoline yields tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, a key intermediate for further functionalization at other positions of the tetrahydroisoquinoline scaffold. The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[1]
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O. The choice of solvent and base is critical to ensure high yields and selectivity, especially when dealing with substrates that have multiple reactive sites. For 5-amino-tetrahydroisoquinoline, the exocyclic aromatic amine is more nucleophilic than the secondary amine within the heterocyclic ring, allowing for selective protection under appropriate conditions.
Data Presentation
| Parameter | Condition | Expected Outcome/Rationale |
| Substrate | 5-Amino-1,2,3,4-tetrahydroisoquinoline | The starting material containing the amine to be protected. |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc protecting group.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic solvents are commonly used to avoid interference with the reaction.[2] |
| Base | Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) | To neutralize the acid byproduct and facilitate the reaction.[2] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature.[3] |
| Reaction Time | 1-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Work-up | Aqueous wash and extraction | To remove the base, byproducts, and isolate the product. |
| Purification | Column chromatography (if necessary) | To obtain the pure N-Boc protected product. |
| Yield | High | High yields are generally expected for this type of reaction.[2] |
Experimental Protocol
This protocol is a standard procedure for the N-Boc protection of an amino group and is expected to be effective for 5-amino-tetrahydroisoquinoline.
Materials:
-
5-Amino-1,2,3,4-tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Procedure:
-
To a solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred solution of the amine over 15-20 minutes.
-
Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the Boc-protection of 5-amino-tetrahydroisoquinoline.
Experimental Workflow:
Caption: Experimental workflow for the Boc-protection of 5-amino-tetrahydroisoquinoline.
References
Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, which are core scaffolds in a vast array of natural products and pharmacologically active compounds.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] The versatility of the Pictet-Spengler reaction allows for the generation of a diverse library of THIQ derivatives, making it a valuable tool in drug discovery and development.
These application notes provide an overview of various reaction conditions, detailed experimental protocols, and comparative data to guide researchers in the successful application of the Pictet-Spengler synthesis.
General Reaction Mechanism
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a new carbon-carbon bond and construct the heterocyclic ring system. Subsequent deprotonation restores aromaticity, yielding the final tetrahydroisoquinoline product.[4][5]
Caption: General mechanism of the Pictet-Spengler reaction.
Reaction Conditions and Data Presentation
The choice of reaction conditions for the Pictet-Spengler synthesis is crucial and depends on the reactivity of the substrates. Electron-rich β-arylethylamines can often react under milder conditions, while less reactive substrates may require stronger acids and higher temperatures.[1] The following tables summarize quantitative data for various reaction conditions to facilitate comparison.
Table 1: Effect of Catalyst on the Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | rt | 24 | 95 | [6] |
| 2 | Tryptamine | Benzaldehyde | L-Tartaric acid | Water | 80 | 6 | 85 | [3] |
| 3 | Phenethylamine | Dimethoxymethane | Hydrochloric acid (HCl) | - | 100 | - | 40 | [7] |
| 4 | Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | Buffer | 30 | - | >95 | [8] |
| 5 | N-Carbamoyl-homoveratrylamine | Phenylacetaldehyde | Chiral Imidodiphosphorimidate (IDPi) | Chloroform | 25 | 12 | 92 | [9] |
| 6 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | Microwave | 120 | 0.25 | 98 | [6] |
| 7 | Tryptamine | Isatin | L-Cysteine | Isopropanol | 40 | 24 | ~75 | [10] |
Table 2: Asymmetric Pictet-Spengler Synthesis of Tetrahydroisoquinolines
| Entry | β-Arylethylamine | Aldehyde/Ketone | Chiral Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Carbamoyl-homoveratrylamine | Phenylacetaldehyde | Chiral IDPi | Chloroform | 25 | 92 | 98 | [9] |
| 2 | Tryptamine | Ethyl 2-oxo-4-phenylbutanoate | Chiral Phosphoric Acid | Toluene | -20 | 95 | 96 | [11] |
| 3 | 2-(1H-Indol-7-yl)aniline | Isatin | Chiral Phosphoric Acid | Dichloromethane | 30 | 98 | 99 | [12] |
| 4 | Dopamine | 3,4-Dihydroxyphenylacetaldehyde | Norcoclaurine Synthase | Buffer | 30 | - | >99 | [8] |
Experimental Protocols
The following are detailed protocols for key Pictet-Spengler reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the synthesis of 1-substituted tetrahydroisoquinolines using TFA as the catalyst.
Materials:
-
β-Arylethylamine (e.g., 2-(3,4-Dimethoxyphenyl)ethylamine)
-
Aldehyde (e.g., Benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in anhydrous DCM (approximately 10 mL per mmol of amine).
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.
-
Acid Catalysis: Add TFA (1.0-2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.[3]
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Caption: Workflow for a classical acid-catalyzed Pictet-Spengler reaction.
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, often leading to higher yields in shorter reaction times.
Materials:
-
β-Arylethylamine (e.g., 2-(3,4-Dimethoxyphenyl)ethylamine)
-
Aldehyde (e.g., Benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Microwave reactor
-
Standard workup and purification materials as in Protocol 1
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the β-arylethylamine (1.0 eq), the aldehyde (1.1 eq), and toluene (5 mL per mmol of amine).
-
Acid Addition: Add TFA (1.5 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[6]
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Enzymatic Asymmetric Pictet-Spengler Reaction
This protocol provides a general outline for the stereoselective synthesis of tetrahydroisoquinolines using a norcoclaurine synthase (NCS) enzyme.
Materials:
-
Dopamine
-
Aldehyde (e.g., 4-Hydroxyphenylacetaldehyde)
-
Norcoclaurine Synthase (NCS) enzyme preparation
-
Phosphate buffer (e.g., pH 7.0)
-
Standard equipment for enzymatic reactions and product extraction/purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of dopamine (e.g., 10 mM) and the aldehyde (e.g., 12 mM) in the phosphate buffer.
-
Enzyme Addition: Initiate the reaction by adding the NCS enzyme preparation to the substrate solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 1-24 hours).
-
Reaction Termination: Terminate the reaction, for example, by adding an organic solvent or by heat inactivation of the enzyme.
-
Extraction: Extract the product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Purify the product using chromatographic techniques (e.g., HPLC). Analyze the yield and enantiomeric excess (ee) by chiral HPLC.[8]
Caption: Workflow for an enzymatic asymmetric Pictet-Spengler reaction.
Applications in Drug Development
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The Pictet-Spengler reaction's ability to efficiently construct this core makes it a vital tool in the synthesis of potential therapeutic agents, including anticancer, antiviral, and neuroactive compounds. The development of asymmetric variants of this reaction is particularly important for the synthesis of enantiomerically pure drugs, as different enantiomers can exhibit vastly different pharmacological activities.[1]
Conclusion
The Pictet-Spengler synthesis of tetrahydroisoquinolines is a versatile and indispensable reaction in organic synthesis and drug discovery. By understanding the reaction mechanism and the influence of various reaction parameters, researchers can effectively utilize this methodology to construct a diverse range of complex molecules. The protocols and data presented in these application notes serve as a valuable resource for the successful implementation of the Pictet-Spengler reaction in the laboratory.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
Catalysts for Bischler-Napieralski Cyclization of β-Phenylethylamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a powerful tool in synthetic organic chemistry, enabling the formation of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. This reaction is of paramount importance in the synthesis of a wide array of natural products and pharmacologically active compounds. The choice of catalyst, typically a dehydrating agent, is crucial for the success of the cyclization, influencing reaction rates, yields, and substrate scope. This document provides a comprehensive overview of various catalysts, their applications, and detailed experimental protocols.
I. Catalyst Selection and Quantitative Comparison
The selection of an appropriate catalyst for the Bischler-Napieralski cyclization is highly dependent on the electronic properties of the β-phenylethylamide substrate. A summary of commonly used catalysts and their typical reaction conditions and yields for the cyclization of the model substrate, N-(3,4-dimethoxyphenethyl)acetamide, is presented below.
Table 1: Comparison of Catalysts for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference(s) |
| POCl₃ | Toluene | Reflux | 60-75 | [1] |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 | [1] |
| Tf₂O / 2-Chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | ~95 | [1][2] |
| Polyphosphoric Acid (PPA) | Neat | 100-140 °C | Variable | [3][4] |
II. Reaction Mechanisms
The Bischler-Napieralski reaction is understood to proceed through one of two primary mechanistic pathways, the predominance of which can be influenced by the specific catalyst and reaction conditions employed.[3][5][6]
-
Nitrilium Ion Pathway: This is the more commonly accepted mechanism, especially with strong dehydrating agents. The amide oxygen is activated by the catalyst, followed by elimination to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the 3,4-dihydroisoquinoline.[6]
-
Dichlorophosphoryl Imine-Ester Pathway: When phosphorus oxychloride (POCl₃) is used, an alternative mechanism involving the formation of a dichlorophosphoryl imine-ester intermediate is possible.[5][6] Subsequent intramolecular cyclization and elimination of dichlorophosphoric acid afford the final product.
Caption: Plausible mechanistic pathways for the Bischler-Napieralski cyclization.
III. Experimental Protocols
The following are detailed protocols for the Bischler-Napieralski cyclization using various common catalysts.
A. Protocol 1: Phosphorus Oxychloride (POCl₃)
This protocol is a classic and widely used method, particularly effective for electron-rich aromatic systems.[1]
Materials:
-
β-phenylethylamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Crushed ice
-
Concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-phenylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile.
-
Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (2.0-3.0 equiv) dropwise to the stirred solution at room temperature. An ice bath may be used to control any initial exotherm.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring.
-
Basify the acidic aqueous solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the pH is above 9.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
B. Protocol 2: Phosphorus Pentoxide (P₂O₅) in Refluxing POCl₃
This combination of reagents is more potent than POCl₃ alone and is particularly useful for less reactive substrates, such as those lacking electron-donating groups on the aromatic ring.[3][4]
Materials:
-
β-phenylethylamide
-
Phosphorus pentoxide (P₂O₅)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Crushed ice
-
Concentrated base (e.g., NaOH, NH₄OH)
-
Extraction solvent (e.g., CH₂Cl₂, EtOAc)
-
Brine
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend the β-phenylethylamide (1.0 equiv) in anhydrous toluene.
-
Carefully add phosphorus pentoxide (1.0-2.0 equiv) to the suspension.
-
Under an inert atmosphere, add phosphorus oxychloride (3.0-5.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-8 hours, monitoring by TLC.
-
After cooling to room temperature, cautiously pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated base until the pH is strongly basic.
-
Extract the product into an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo and purify the residue by appropriate methods.
C. Protocol 3: Triflic Anhydride (Tf₂O) and 2-Chloropyridine
This modern protocol offers a milder alternative to the classical conditions, often providing higher yields and tolerating a broader range of functional groups.[1][2]
Materials:
-
β-phenylethylamide
-
Triflic anhydride (Tf₂O)
-
2-Chloropyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the β-phenylethylamide (1.0 equiv) in anhydrous dichloromethane.
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add triflic anhydride (1.25 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography.
D. Protocol 4: Polyphosphoric Acid (PPA)
Polyphosphoric acid is a strong dehydrating agent and a non-oxidizing acid, making it a suitable catalyst for the Bischler-Napieralski cyclization, particularly for substrates that are sensitive to oxidation.[3][4]
Materials:
-
β-phenylethylamide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Concentrated ammonium hydroxide (NH₄OH)
-
Extraction solvent (e.g., CH₂Cl₂)
Procedure:
-
Place the β-phenylethylamide (1.0 equiv) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the substrate).
-
Heat the mixture with stirring to 100-140 °C for 1-4 hours. The reaction progress should be monitored by TLC (by taking a small aliquot, quenching with water, basifying, and extracting).
-
After the reaction is complete, cool the mixture to below 100 °C and then pour it carefully onto a stirred mixture of ice and water.
-
Basify the aqueous solution to a high pH with concentrated ammonium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the residue.
IV. Experimental Workflow and Catalyst Selection
The general workflow for a Bischler-Napieralski cyclization and a guide for catalyst selection are depicted in the following diagrams.
Caption: A generalized experimental workflow for the Bischler-Napieralski cyclization.
Caption: A decision-making guide for selecting the appropriate catalyst.
References
Application Notes: Parallel Synthesis with tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile bifunctional building block ideal for the construction of diverse chemical libraries in a parallel synthesis format. Its tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a Boc-protected secondary amine and a primary aromatic amine allows for selective functionalization, making it a valuable starting material for generating libraries of amides, sulfonamides, and secondary amines through reductive amination.
This document provides detailed protocols and application data for the use of this compound in parallel synthesis, enabling the rapid generation of compound libraries for screening and lead optimization.
Key Applications in Parallel Synthesis
The primary amino group of this compound serves as a handle for diversification through three main reaction classes suitable for parallel synthesis:
-
Amide Bond Formation: Coupling with a variety of carboxylic acids to generate a library of amides.
-
Sulfonamide Synthesis: Reaction with diverse sulfonyl chlorides to produce a sulfonamide library.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield a library of secondary amines.
These reactions can be efficiently carried out in parallel using automated or manual synthesis platforms, followed by high-throughput purification.
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of amide, sulfonamide, and N-alkylated libraries from this compound. The data is illustrative of typical results achievable with the provided protocols.
Table 1: Parallel Amide Synthesis Data
| Carboxylic Acid (R-COOH) | Product | Yield (%) | Purity (%) |
| Acetic acid | tert-butyl 5-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 92 | >95 |
| Benzoic acid | tert-butyl 5-benzamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 88 | >95 |
| 4-Chlorobenzoic acid | tert-butyl 5-(4-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 85 | >95 |
| Cyclohexanecarboxylic acid | tert-butyl 5-(cyclohexanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 90 | >95 |
| Thiophene-2-carboxylic acid | tert-butyl 5-(thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 82 | >95 |
Table 2: Parallel Sulfonamide Synthesis Data
| Sulfonyl Chloride (R-SO₂Cl) | Product | Yield (%) | Purity (%) |
| Methanesulfonyl chloride | tert-butyl 5-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 85 | >95 |
| Benzenesulfonyl chloride | tert-butyl 5-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 82 | >95 |
| 4-Toluenesulfonyl chloride | tert-butyl 5-(tosylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 80 | >95 |
| Thiophene-2-sulfonyl chloride | tert-butyl 5-(thiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 78 | >95 |
| Dansyl chloride | tert-butyl 5-((5-(dimethylamino)naphthalene)-1-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 75 | >95 |
Table 3: Parallel Reductive Amination Data
| Aldehyde/Ketone (R¹R²C=O) | Product | Yield (%) | Purity (%) |
| Formaldehyde | tert-butyl 5-(methylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 75 | >95 |
| Benzaldehyde | tert-butyl 5-(benzylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 72 | >95 |
| Acetone | tert-butyl 5-(isopropylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 68 | >95 |
| Cyclohexanone | tert-butyl 5-(cyclohexylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 70 | >95 |
| 4-Pyridinecarboxaldehyde | tert-butyl 5-((pyridin-4-yl)methylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 65 | >95 |
Experimental Protocols
The following are general protocols for the parallel synthesis of amide, sulfonamide, and N-alkylated libraries using this compound. These protocols are designed for a 96-well plate format but can be adapted to other parallel synthesis platforms.
Protocol 1: Parallel Amide Synthesis
Materials:
-
This compound
-
A library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the respective carboxylic acid stock solution (0.044 mmol, 1.1 eq) to each well.
-
Add 200 µL of the HATU stock solution (0.044 mmol, 1.1 eq) to each well.
-
Add 200 µL of the DIPEA stock solution (0.08 mmol, 2.0 eq) to each well.
-
-
Reaction Execution:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.
-
Transfer the organic layer to a new 96-well plate for solvent evaporation.
-
Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for parallel purification by preparative HPLC.
-
Protocol 2: Parallel Sulfonamide Synthesis
Materials:
-
This compound
-
A library of sulfonyl chlorides
-
Pyridine
-
Anhydrous DCM (Dichloromethane)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM containing 2.2 equivalents of pyridine.
-
Prepare 0.22 M stock solutions of each sulfonyl chloride in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the this compound/pyridine stock solution (0.04 mmol amine, 0.088 mmol pyridine).
-
Add 200 µL of the respective sulfonyl chloride stock solution (0.044 mmol, 1.1 eq) to each well.
-
-
Reaction Execution:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 6-18 hours. Monitor reaction completion by LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of 1 M aqueous HCl to each well.
-
Add 1 mL of DCM to each well, seal, and shake.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution.
-
Transfer the organic layer to a final 96-well plate for solvent evaporation.
-
Dissolve the crude products in a suitable solvent for parallel purification by preparative HPLC.
-
Protocol 3: Parallel Reductive Amination
Materials:
-
This compound
-
A library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous DCE (1,2-Dichloroethane)
-
Acetic acid
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare 0.24 M stock solutions of each aldehyde or ketone in anhydrous DCE in a separate 96-well plate.
-
Prepare a slurry of sodium triacetoxyborohydride in anhydrous DCE (approximately 0.3 M).
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the respective aldehyde or ketone stock solution (0.048 mmol, 1.2 eq) to each well.
-
Add a catalytic amount of acetic acid (e.g., 5 µL) to each well.
-
Allow the imine formation to proceed for 1-2 hours at room temperature with shaking.
-
-
Reduction:
-
To each well, add 200 µL of the sodium triacetoxyborohydride slurry (approx. 0.06 mmol, 1.5 eq).
-
Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 1 mL of DCM.
-
Transfer the organic layer to a new 96-well plate for solvent evaporation.
-
Dissolve the crude products in a suitable solvent for parallel purification by preparative HPLC.
-
Visualizations
Application Notes and Protocols: N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1] Its stability in various reaction conditions and its straightforward removal under acidic conditions contribute to its widespread use.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[2][3] This document provides a comprehensive guide to performing N-Boc deprotection using TFA, covering the underlying mechanism, potential side reactions, the use of scavengers, and detailed experimental protocols.
Reaction Mechanism and Side Reactions
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism.[1]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[4][5]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][5]
-
Salt Formation: In the acidic medium, the newly formed amine is protonated by the excess TFA, yielding the corresponding trifluoroacetate salt.[4]
A critical challenge in this procedure is the generation of the highly reactive tert-butyl cation.[6][7] This electrophile can alkylate nucleophilic functional groups within the substrate, leading to unwanted side products.[6][8] Residues particularly susceptible to this side reaction include:
-
Tryptophan (Trp): The nucleophilic indole ring is prone to tert-butylation.[6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6][7]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[6]
The Role of Scavengers
To prevent the formation of alkylated side products, "scavengers" are added to the reaction mixture.[7] These are nucleophilic agents that react with and neutralize the tert-butyl cation more rapidly than the sensitive residues on the substrate.[6][7] The choice of scavenger depends on the specific substrate and the nucleophilic residues present. Common scavengers and scavenger cocktails include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Effective at reducing the tert-butyl cation.[7][9]
-
Water: Can act as a scavenger.
-
Thioanisole or Ethanedithiol (EDT): Particularly useful for protecting Cysteine and Methionine residues.[6]
-
Common Cocktails: A widely used general-purpose cocktail is a mixture of TFA/TIS/H₂O, often in a 95:2.5:2.5 (v/v/v) ratio.[7][9]
Quantitative Data Summary
The reaction conditions for TFA-mediated Boc deprotection can be tailored based on the substrate's sensitivity and steric hindrance. Below is a summary of various reported conditions.
| Substrate Scale | Solvent | TFA Concentration / Equivalents | Temperature | Time | Yield | Notes | Reference |
| 75 mg | DCM (1 mL) | 100% (1 mL) | Room Temp. | 2 h | - | Volatiles removed in vacuo. | [10] |
| 17.4 g | DCM (120 mL) | 5 eq (23.0 mL) | Room Temp. | 18 h | 87% | Basic work-up with 1N NaOH. | [10] |
| 1.5 g | DCM (15.0 mL) | 20% (v/v) (3.0 mL) | 0 °C to RT | 1 h | - | Solvents removed in vacuo. | [10] |
| 8.21 g | Chloroform (30 mL) | ~10 eq (15 mL) | Room Temp. | Overnight | 82% | Product precipitated with diethyl ether. | [11] |
| Analytical Scale | DCM | 55% (v/v) | Room Temp. | 30 min | >90% Purity | Found to be superior to 100% TFA for peptide synthesis on resin. | [12] |
| 100 mg | Methylene Chloride | 5 eq | 60 °C | 30 min | - | Microwave-assisted deprotection. | [2][13] |
Experimental Protocols
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Scavengers (e.g., TIS, water), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)
-
Diethyl ether (for precipitation)
-
Basic ion-exchange resin (e.g., Amberlyst A-21) (optional)[2]
General Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in an appropriate anhydrous solvent (DCM is common) in a round-bottom flask equipped with a magnetic stir bar. A typical substrate concentration is 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is especially important for substrates sensitive to strong acid.[14]
-
TFA Addition: Add TFA dropwise to the stirred solution. The amount can range from a 20% solution in DCM to neat TFA, depending on the substrate's reactivity.[1][10] For substrates with acid-sensitive groups, starting with a lower TFA concentration is advisable.[1] If required, scavengers should be added to the reaction mixture before the TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours, but can be shorter or longer).[1] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Following the complete consumption of the starting material, proceed with one of the following work-up procedures based on the desired final product (TFA salt or free amine).
Work-up Protocol 1: Isolation of the Amine TFA Salt
This is the most direct method and is suitable if the subsequent reaction is compatible with the TFA salt.
-
Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess TFA.[14][15]
-
Azeotropic Removal (Optional): To ensure complete removal of residual TFA, the resulting residue can be re-dissolved in a solvent like DCM or toluene and evaporated again. This process can be repeated several times.[14][16] The final product is the amine trifluoroacetate salt, which can often be used without further purification.
Work-up Protocol 2: Isolation of the Free Amine
This method is used when the neutral, free amine is required.
-
Neutralization: Carefully add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ or another suitable base until the evolution of CO₂ ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).[14]
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the free amine.
Work-up Protocol 3: Precipitation
This method is effective for products that are solids and insoluble in non-polar solvents.
-
Concentration: After the reaction is complete, concentrate the mixture in vacuo to remove most of the excess TFA.[11]
-
Precipitation: Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., chloroform) and pour it into a large volume of a non-polar solvent, such as cold diethyl ether, while stirring.[11]
-
Isolation: Collect the resulting precipitate by filtration, wash it with cold diethyl ether, and dry under vacuum to obtain the amine TFA salt.[11]
Visualized Workflow
Caption: General workflow for TFA-mediated N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Application Note: HPLC Analysis for Purity Determination of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The described protocol is designed to provide a robust and reliable method for assessing the purity of this compound, which is a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This document provides comprehensive experimental protocols, data presentation tables, and visual diagrams of the workflow and data analysis pathway to ensure ease of implementation in a laboratory setting.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for purity assessment. This application note presents a detailed protocol for a reversed-phase HPLC method suitable for this purpose.
Experimental Protocol
Apparatus and Software
-
HPLC System: A system equipped with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Volumetric glassware: Class A.
-
Sonicator: For degassing solvents and dissolving samples.
-
Filtration assembly: For mobile phase and sample filtration.
Reagents and Materials
-
This compound: Reference Standard and analytical sample.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
-
Orthophosphoric Acid (H3PO4): Analytical grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Syringe filters: 0.45 µm, nylon or PTFE.
Chromatographic Conditions
A reversed-phase HPLC method is employed for this analysis. The conditions are summarized in the table below. Given that aromatic amines can interact with free silanol groups on the silica-based stationary phase, a buffered mobile phase is used to ensure good peak shape.[1] A C18 column is a common choice for the separation of such compounds.[2][3][4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 35 minutes |
Solution Preparation
2.4.1. Mobile Phase A (20 mM KH2PO4, pH 3.0)
-
Weigh approximately 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
2.4.2. Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix thoroughly.
2.4.3. Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Solution preparation.
Analytical Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make a blank injection (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the Standard Solution five times.
-
Inject the Sample Solution in duplicate.
System Suitability
The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis. The parameters are checked against the limits specified in the table below.
| Parameter | Requirement |
| Tailing Factor | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of five replicate injections of the Standard Solution |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Where:
-
Area_main_peak is the peak area of this compound.
-
Total_area_all_peaks is the sum of the areas of all peaks detected in the chromatogram (excluding solvent front and blank peaks).
Visualizations
The following diagrams illustrate the experimental workflow and the data analysis process.
Caption: Experimental workflow for HPLC analysis.
Caption: Data analysis and purity calculation workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The detailed protocol, including chromatographic conditions, solution preparation, and data analysis procedures, can be readily implemented in a quality control or research laboratory. The use of system suitability tests ensures the validity of the results obtained. This method is a valuable tool for ensuring the quality of this important pharmaceutical intermediate.
References
- 1. DSpace [helda.helsinki.fi]
- 2. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Chiral Separation of 5-Amino-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-tetrahydroisoquinoline and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity and pharmacokinetic properties. Consequently, the ability to separate and quantify the enantiomers of these chiral amines is essential for the development of safe and effective therapeutics. This document provides detailed application notes and protocols for the chiral separation of 5-amino-tetrahydroisoquinoline derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established techniques for the enantioselective separation of chiral amines and amino acids.
Principle of Chiral Separation by HPLC
Direct chiral separation by HPLC is the most common and efficient method for resolving enantiomers. This technique relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution.
Recommended Chiral Stationary Phases
For the chiral separation of 5-amino-tetrahydroisoquinoline derivatives, which are basic compounds, several types of CSPs have shown great utility. Polysaccharide-based and Cinchona alkaloid-based zwitterionic CSPs are highly recommended.
-
Polysaccharide-based CSPs: Columns such as Chiralpak® IA, IB, and IC, which are based on amylose or cellulose derivatives, are excellent first choices for screening. They offer a broad range of selectivity under normal phase, polar organic, and reversed-phase conditions.
-
Cinchona Alkaloid-based Zwitterionic CSPs: Columns like CHIRALPAK® ZWIX(+)™ and ZWIX(- L)™ are particularly well-suited for the separation of compounds containing both acidic and basic moieties, such as amino acids and, by extension, amino-tetrahydroisoquinolines.[1][2] They operate in a polar ionic mode and can provide excellent enantioselectivity.
Data Presentation: Representative Chromatographic Data
The following table summarizes typical chromatographic parameters that can be expected for the successful chiral separation of a generic 5-amino-tetrahydroisoquinoline derivative. These values are representative targets for method development.
| Parameter | Value |
| Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
Objective: To resolve the enantiomers of a 5-amino-tetrahydroisoquinoline derivative using a Chiralpak® IB column in normal phase mode.
Materials:
-
HPLC system with a UV detector
-
Chiralpak® IB column (250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Racemic 5-amino-tetrahydroisoquinoline derivative
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of IPA, and 1 mL of DEA in a suitable container.
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the racemic 5-amino-tetrahydroisoquinoline derivative and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
-
System Equilibration and Analysis:
-
Install the Chiralpak® IB column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Inject the prepared sample and record the chromatogram.
-
Identify the two enantiomer peaks and calculate the resolution (Rs) and separation factor (α).
-
Protocol 2: Chiral Separation using a Cinchona Alkaloid-Based Zwitterionic CSP (Polar Ionic Mode)
Objective: To resolve the enantiomers of a 5-amino-tetrahydroisoquinoline derivative using a CHIRALPAK® ZWIX(+)™ column in polar ionic mode.
Materials:
-
HPLC system with a UV detector
-
CHIRALPAK® ZWIX(+)™ column (150 x 3.0 mm, 3 µm)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Formic acid
-
Ammonia solution
-
Racemic 5-amino-tetrahydroisoquinoline derivative
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 500 mL of Methanol and 500 mL of Acetonitrile.
-
Add 25 mM of formic acid and 12.5 mM of ammonia to the mixture.
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the racemic 5-amino-tetrahydroisoquinoline derivative and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+)™ (150 x 3.0 mm, 3 µm)
-
Mobile Phase: MeOH/ACN with 25 mM Formic Acid and 12.5 mM Ammonia
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 5 µL
-
-
System Equilibration and Analysis:
-
Install the CHIRALPAK® ZWIX(+)™ column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
The elution order of the enantiomers can be reversed by using the complementary CHIRALPAK® ZWIX(- L)™ column.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for chiral separation.
Caption: Chiral separation strategy decision tree.
References
Application Notes: Derivatization of the Amino Group of Boc-5-amino-tetrahydroisoquinoline
**Abstract
These application notes provide detailed protocols for the chemical derivatization of the exocyclic amino group of tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (Boc-5-amino-THIQ). The primary amino group of this versatile building block is a key handle for modification in medicinal chemistry and drug development. This document outlines procedures for common and synthetically useful transformations including N-acylation, N-sulfonylation, urea formation, and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals seeking to generate diverse libraries of tetrahydroisoquinoline analogues.
Introduction
Boc-5-amino-tetrahydroisoquinoline is a valuable intermediate in synthetic organic chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a Boc-protected endocyclic secondary amine allows for selective functionalization at the exocyclic C5-primary amino group. Subsequent removal of the Boc group can provide access to further derivatization at the ring nitrogen.
The derivatization of the C5-amino group enables the introduction of a wide array of functional groups, leading to the synthesis of amides, sulfonamides, ureas, and secondary/tertiary amines. These transformations are fundamental in structure-activity relationship (SAR) studies for the development of novel therapeutic agents. This document details robust and reproducible protocols for these key derivatizations.
General Derivatization Pathways
The primary amino group at the C5 position of Boc-5-amino-THIQ can be functionalized through several common reaction pathways. These include reactions with electrophilic reagents such as acyl chlorides, sulfonyl chlorides, and isocyanates, as well as reductive amination with carbonyl compounds.
Caption: General reaction pathways for derivatizing Boc-5-amino-THIQ.
Experimental Protocols & Data
The following sections provide detailed step-by-step protocols for the derivatization of Boc-5-amino-tetrahydroisoquinoline. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents should be used where specified.
General Experimental Workflow
A typical experimental procedure involves reaction setup, monitoring, work-up, and purification, followed by characterization of the final product.
Application Notes and Protocols for the Use of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, anti-HIV, and antihypertensive properties. The functionalization of this scaffold is a key strategy in drug discovery for the generation of compound libraries to explore chemical space and identify novel therapeutic agents.
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile building block for the synthesis of such libraries. The presence of a primary aromatic amine at the 5-position allows for a variety of diversification reactions, while the Boc-protected secondary amine at the 2-position provides a handle for further modifications or can be deprotected to introduce additional diversity. This building block is particularly well-suited for the construction of libraries of N-acyl, N-sulfonyl, N-urea, and N-guanidinyl derivatives, as well as for use in reductive amination and multicomponent reactions.
The application of this building block in library synthesis enables the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies. Both solution-phase and solid-phase parallel synthesis methodologies can be employed to efficiently create large and diverse libraries of compounds based on the 5-amino-THIQ core.
Data Presentation: Representative Library Synthesis
While a comprehensive library synthesis using this compound has not been explicitly detailed in the reviewed literature, the following table represents a plausible library of N-acyl derivatives synthesized via parallel amide coupling. The yields are hypothetical but representative of typical solution-phase amide coupling reactions with anilines.
| Entry | Carboxylic Acid (R-COOH) | Product | Molecular Weight | Yield (%) |
| 1 | Acetic Acid | tert-Butyl 5-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 290.36 | 92 |
| 2 | Benzoic Acid | tert-Butyl 5-benzamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 352.43 | 88 |
| 3 | 4-Chlorobenzoic Acid | tert-Butyl 5-(4-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 386.88 | 85 |
| 4 | 4-Methoxybenzoic Acid | tert-Butyl 5-(4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 382.46 | 90 |
| 5 | Furoic Acid | tert-Butyl 5-(furan-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 342.40 | 82 |
| 6 | Cyclohexanecarboxylic Acid | tert-Butyl 5-(cyclohexanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 358.48 | 89 |
| 7 | Phenylacetic Acid | tert-Butyl 5-(2-phenylacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 366.46 | 91 |
| 8 | Thiophene-2-carboxylic acid | tert-Butyl 5-(thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 358.46 | 84 |
Experimental Protocols
General Protocol for Parallel Amide Coupling in Solution-Phase
This protocol describes the synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids (e.g., from Table 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well plates or reaction blocks
Procedure:
-
In each well of a 96-well plate, add a solution of a unique carboxylic acid (0.12 mmol, 1.2 equivalents) in DMF (0.5 mL).
-
To each well, add a solution of this compound (24.8 mg, 0.1 mmol, 1.0 equivalent) in DMF (0.5 mL).
-
Add a solution of HOBt (18.4 mg, 0.12 mmol, 1.2 equivalents) in DMF (0.2 mL) to each well.
-
Add DIPEA (35 µL, 0.2 mmol, 2.0 equivalents) to each well.
-
Initiate the reaction by adding a solution of DIC (18.8 µL, 0.12 mmol, 1.2 equivalents) in DMF (0.2 mL) to each well.
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reactions by adding water (1 mL) to each well.
-
Extract the products with EtOAc (3 x 1.5 mL).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution (2 x 1.5 mL) and brine (1.5 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude products.
-
Purify the products via high-throughput parallel purification (e.g., preparative LC-MS).
General Protocol for Parallel Urea Synthesis
This protocol outlines the synthesis of a library of ureas from this compound and a diverse set of isocyanates.
Materials:
-
This compound
-
Library of isocyanates (R-NCO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
96-well plates or reaction blocks
Procedure:
-
In each well of a 96-well plate, add a solution of this compound (24.8 mg, 0.1 mmol, 1.0 equivalent) in DCM (1 mL).
-
Add TEA (14 µL, 0.1 mmol, 1.0 equivalent) to each well.
-
Add a solution of a unique isocyanate (0.11 mmol, 1.1 equivalents) in DCM (0.5 mL) to each well.
-
Seal the plate and shake at room temperature for 12 hours.
-
Concentrate the solvent in each well in vacuo.
-
Redissolve the residue in a suitable solvent (e.g., DMSO) for screening or purify via parallel purification techniques.
Visualizations
Caption: Workflow for Parallel Amide Library Synthesis.
Caption: Workflow for Parallel Urea Library Synthesis.
Caption: Diversification Strategies for the 5-Amino-THIQ Scaffold.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of 5-Amino-Tetrahydroisoquinoline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of 5-amino-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of 5-amino-tetrahydroisoquinoline is incomplete or sluggish. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM) might not be potent enough for complete conversion.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion.[1][2]
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] If the reaction is proceeding slowly at room temperature, consider a modest increase in temperature (e.g., to 40°C), but be mindful of potential side reactions.[4]
-
-
Steric Hindrance: The structure of your specific 5-amino-tetrahydroisoquinoline derivative might sterically hinder the approach of the acid to the Boc group.[2][4]
-
Solution: More forcing conditions, such as a stronger acid, longer reaction time, or elevated temperature, may be necessary. The use of scavengers is highly recommended under these conditions to mitigate side reactions.[4]
-
Q2: I am observing significant side product formation, particularly tert-butylation of the aromatic ring. How can I prevent this?
A2: The electron-rich aromatic ring of the tetrahydroisoquinoline nucleus is susceptible to electrophilic attack by the tert-butyl cation generated during Boc deprotection.[5]
-
Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include:
Q3: My 5-amino-tetrahydroisoquinoline derivative contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?
A3: When dealing with acid-labile groups, the use of strong acids like TFA and HCl should be avoided.[3][5] Milder deprotection methods are recommended:
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[3]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[3][7]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[3][8]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to follow the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin is highly recommended as it visualizes primary and secondary amines, usually as a purple or yellow spot.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting material, and any byproducts by their mass-to-charge ratio.[3][4]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent/Condition | Solvent(s) | Typical Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Standard, effective but can cause side reactions (tert-butylation) and cleave other acid-sensitive groups.[1][5] |
| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, Methanol | 0°C to Room Temp | Generally stronger than TFA; can be more effective for stubborn deprotections.[3][9] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile, Methanol | Room Temp | Milder alternative to TFA and HCl.[3] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Lewis acid catalyst, useful for substrates with acid-sensitive groups.[3] |
| Thermal (Acid-free) | Water, 2,2,2-Trifluoroethanol (TFE) | High Temp (e.g., 100-150°C) | "Green" alternative, avoids acidic conditions entirely.[3][7][10] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp | Very mild method, tolerant of acid-labile esters.[8] |
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Target Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | tert-Butylation | 2.5 - 5% (v/v)[4] |
| Thioanisole | tert-Butylation, Oxidation | 5% (v/v)[6] |
| 1,2-Ethanedithiol (EDT) | tert-Butylation, Reducing agent | 2.5% (v/v)[6] |
| Phenol | tert-Butylation | 5% (w/v)[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc-5-amino-tetrahydroisoquinoline (1 equivalent) in anhydrous Dichloromethane (DCM) (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: Slowly add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If required, add a scavenger such as Triisopropylsilane (TIS) (2.5-5% v/v).[2][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[4] The product is typically obtained as the trifluoroacetate salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc-5-amino-tetrahydroisoquinoline (1 equivalent) in a minimal amount of a suitable solvent like Dichloromethane (DCM) or neat in the reaction vessel.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[3]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[3]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure.
Protocol 3: Milder Boc Deprotection using p-Toluenesulfonic Acid (pTSA)
-
Dissolution: Dissolve the N-Boc-5-amino-tetrahydroisoquinoline (1 equivalent) in a solvent such as acetonitrile or methanol.
-
Reagent Addition: Add p-Toluenesulfonic acid monohydrate (1.1 to 2 equivalents).
-
Reaction: Stir the mixture at room temperature. Reaction times can be variable, so close monitoring is essential.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction. The product will be the tosylate salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-Amino-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-amino-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-amino-tetrahydroisoquinoline?
A1: The two main approaches for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2][3] Due to the reactive nature of the amino group, a common and often more successful strategy for synthesizing 5-amino-tetrahydroisoquinoline involves a two-step process:
-
Synthesis of 5-nitro-1,2,3,4-tetrahydroisoquinoline: This is typically achieved through the nitration of a suitable precursor, followed by the formation of the tetrahydroisoquinoline ring.
-
Reduction of the nitro group: The 5-nitro-tetrahydroisoquinoline is then reduced to the desired 5-amino-tetrahydroisoquinoline. This approach avoids potential side reactions associated with the free amino group during the initial cyclization.
Q2: Why is direct synthesis from 5-aminophenylethylamine often problematic?
A2: The free amino group in 5-aminophenylethylamine is a strong activating group, which can be beneficial for the electrophilic aromatic substitution required in both the Pictet-Spengler and Bischler-Napieralski reactions. However, the amino group itself is nucleophilic and can lead to several side reactions, including:
-
N-acylation or N-alkylation: The aromatic amino group can compete with the secondary amine in the tetrahydroisoquinoline ring for reaction with acylating or alkylating agents.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities that are difficult to remove.
-
Competing cyclization pathways: The presence of the amino group can influence the regioselectivity of the cyclization, potentially leading to undesired isomers.
To circumvent these issues, a protecting group strategy or the use of a nitro precursor is highly recommended.
Troubleshooting Guides
Problem 1: Low yield or failure of the initial cyclization reaction (Pictet-Spengler or Bischler-Napieralski).
| Possible Cause | Troubleshooting Steps |
| Deactivated aromatic ring (if using a nitro-precursor) | For the Bischler-Napieralski reaction with electron-withdrawing groups like a nitro group, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be required.[4] For the Pictet-Spengler reaction, harsher acidic conditions might be necessary, but this can also lead to side reactions.[1] |
| Side reactions due to the free amino group (if using 5-aminophenylethylamine) | Protect the aromatic amino group before the cyclization reaction. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group will depend on the subsequent reaction conditions. |
| Unfavorable reaction conditions | Optimize reaction temperature, time, and catalyst/reagent concentration. For the Bischler-Napieralski reaction, the choice of dehydrating agent (e.g., POCl₃, P₂O₅, PPA) can significantly impact the yield.[2][4][5] For the Pictet-Spengler reaction, the choice of acid catalyst (e.g., HCl, TFA, Lewis acids) is crucial.[1][3] |
Problem 2: Formation of significant side products during the cyclization.
| Side Product | Cause and Minimization Strategy |
| Styrene derivatives (in Bischler-Napieralski) | This occurs via a retro-Ritter reaction.[4][5] To minimize this, using a nitrile as the solvent can shift the equilibrium away from the side product. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination that leads to styrene formation.[5] |
| Over-oxidation to isoquinoline | The intermediate dihydroisoquinoline (from Bischler-Napieralski) or the final tetrahydroisoquinoline product can be susceptible to oxidation. To avoid this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents. Subsequent reduction to the tetrahydroisoquinoline should be performed promptly. |
| Formation of regioisomers | If the aromatic ring has multiple potential sites for cyclization, a mixture of isomers can be formed. The directing effects of the substituents on the ring will determine the major product. Careful consideration of the starting material's substitution pattern is necessary. |
Problem 3: Incomplete or problematic reduction of 5-nitro-tetrahydroisoquinoline.
| Possible Cause | Troubleshooting Steps |
| Inefficient reducing agent | Common methods for reducing nitroarenes to anilines include catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). If one method is not effective, try an alternative. Catalytic hydrogenation is often clean and high-yielding. |
| Catalyst poisoning | If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Ensure the 5-nitro-tetrahydroisoquinoline is purified before reduction. |
| Side reactions during reduction | The tetrahydroisoquinoline ring can sometimes be sensitive to certain reduction conditions. Monitor the reaction closely by TLC or LC-MS to avoid over-reduction or degradation of the starting material or product. |
Data Presentation
While specific quantitative data for the synthesis of 5-amino-tetrahydroisoquinoline is not extensively reported in a comparative format, the following table summarizes typical yields for the key reaction types involved. Actual yields will be highly dependent on the specific substrate, reagents, and reaction conditions.
| Reaction Step | Reagents/Conditions | Typical Yield Range | Reference |
| Bischler-Napieralski Cyclization | β-arylethylamides with POCl₃, P₂O₅, etc. | 40-80% | [2][4][5] |
| Pictet-Spengler Cyclization | β-arylethylamine with an aldehyde and acid catalyst | 40-98% | [1][3] |
| Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C) | 85-98% | General textbook knowledge |
| Nitro Group Reduction | Metal/Acid (e.g., Sn/HCl, Fe/HCl) | 70-95% | General textbook knowledge |
Experimental Protocols
A plausible and commonly employed route to 5-amino-tetrahydroisoquinoline is through the synthesis and subsequent reduction of a 5-nitro precursor. Below is a general outline of the experimental methodology.
Protocol 1: Synthesis of N-Acetyl-5-nitro-tetrahydroisoquinoline (Illustrative)
This protocol outlines the synthesis of a protected 5-nitro-tetrahydroisoquinoline, which can then be deprotected and reduced.
-
Nitration of a suitable precursor: A protected tetrahydroisoquinoline, such as N-acetyl-tetrahydroisoquinoline, is subjected to nitration.
-
Dissolve N-acetyl-tetrahydroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-acetyl-5-nitro-tetrahydroisoquinoline.
-
-
Deprotection and Reduction:
-
The acetyl group can be removed by acidic or basic hydrolysis.
-
The resulting 5-nitro-tetrahydroisoquinoline is then reduced to 5-amino-tetrahydroisoquinoline using standard procedures as described in the troubleshooting guide (e.g., catalytic hydrogenation).
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Synthetic workflow for 5-amino-tetrahydroisoquinoline via a nitro-precursor, highlighting potential side reactions.
Caption: A troubleshooting decision tree for the synthesis of 5-amino-tetrahydroisoquinoline.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for 5-Amino-Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the optimization of the Pictet-Spengler reaction, specifically tailored for the synthesis of 5-amino-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it used for synthesizing 5-amino-tetrahydroisoquinoline?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This reaction is particularly useful for synthesizing 5-amino-tetrahydroisoquinoline because the starting material, 3-aminophenethylamine, possesses an electron-donating amino group on the aromatic ring, which facilitates the crucial ring-closing step under milder conditions compared to unsubstituted phenethylamines.[2]
Q2: What are the key challenges when performing a Pictet-Spengler reaction with 3-aminophenethylamine?
The primary challenges include:
-
Regioselectivity: The cyclization can potentially occur at two different positions on the aromatic ring, leading to the formation of 5-amino- or 7-amino-tetrahydroisoquinoline isomers.
-
Side reactions: The presence of the free amino group can lead to undesired side reactions, such as N-alkylation or the formation of dimeric byproducts.
-
Purification: The polar nature of the amino-substituted product can make purification by standard column chromatography challenging.
-
Oxidation: The final product can be susceptible to oxidation, leading to colored impurities.
Q3: Is it necessary to protect the amino group of 3-aminophenethylamine before the Pictet-Spengler reaction?
Yes, protecting the aromatic amino group is highly recommended. The free amino group can interfere with the reaction by reacting with the aldehyde or leading to other side products. An acetyl protecting group (forming N-acetyl-3-aminophenethylamine) is a common and effective choice as it is stable under the acidic reaction conditions and can be removed later.
Q4: What are the typical catalysts and reaction conditions for this specific Pictet-Spengler reaction?
Commonly used acid catalysts include protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction is often carried out in a protic solvent like methanol or ethanol, or an aprotic solvent such as dichloromethane (DCM) or acetonitrile. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the acid catalyst.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 5-amino-tetrahydroisoquinoline via the Pictet-Spengler reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete imine formation | Ensure the aldehyde is of high purity and used in a slight excess (1.1-1.2 equivalents). Monitor the formation of the imine intermediate by TLC or LC-MS before proceeding with the cyclization step. |
| Insufficiently acidic conditions | The acid catalyst is crucial for promoting the cyclization. If the reaction is sluggish, consider increasing the concentration of the acid or using a stronger acid (e.g., switching from acetic acid to TFA). |
| Decomposition of starting material or product | High temperatures can lead to degradation. If you observe charring or the formation of multiple colored impurities, try running the reaction at a lower temperature for a longer duration. |
| Poor quality of reagents | Use freshly distilled solvents and high-purity starting materials. Impurities in the 3-aminophenethylamine or aldehyde can inhibit the reaction. |
Problem 2: Formation of Isomeric Products (Regioselectivity Issues)
| Possible Cause | Suggested Solution |
| Cyclization at the undesired position | The formation of the 7-amino isomer can compete with the desired 5-amino product. The regioselectivity is influenced by steric and electronic factors. Using a bulkier protecting group on the amino function might favor cyclization at the less hindered position. Reaction conditions can also play a role; sometimes, lower temperatures favor the kinetic product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| High polarity of the product | The free amino group makes the final product highly polar, leading to tailing on silica gel chromatography. Consider converting the product to its hydrochloride salt, which can often be purified by recrystallization. Alternatively, use a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel. |
| Co-elution with starting materials or byproducts | If the product co-elutes with impurities, try modifying the mobile phase for chromatography. A gradient elution might be necessary. Derivatization of the product to a less polar compound (e.g., by acylation of the amino group) can also facilitate separation. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(3-aminophenyl)ethyl)acetamide (Protected Starting Material)
-
Dissolve 3-aminophenethylamine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Protocol 2: Pictet-Spengler Reaction to form N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
-
Dissolve N-(2-(3-aminophenyl)ethyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of acetic acid and water).
-
Add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (usually after 4-12 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection to yield 5-Amino-tetrahydroisoquinoline
-
Dissolve the purified N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of the final product.
-
The hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
The following table provides an overview of how different reaction parameters can influence the yield of the Pictet-Spengler reaction for the synthesis of N-acetyl-5-amino-tetrahydroisoquinoline.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (cat.) | Acetonitrile | 80 | 8 | 65 |
| 2 | TFA (cat.) | Acetonitrile | 80 | 6 | 75 |
| 3 | BF₃·OEt₂ (1.1 eq) | DCM | RT | 12 | 55 |
| 4 | Acetic Acid | Water | 100 | 12 | 40 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 5-amino-tetrahydroisoquinoline.
Troubleshooting Logic
References
Technical Support Center: Purification of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate from a reaction mixture. Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: After my reaction work-up, I have a crude oil that is difficult to handle. How can I solidify my product?
A1: Crude this compound can often present as a viscous oil or an amorphous solid. To induce solidification, you can try the following:
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Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether, to the crude oil. Stir or sonicate the mixture. This can help in crashing out the product as a solid.
-
Solvent Evaporation: Co-evaporate the crude material with a solvent like toluene or dichloromethane on a rotary evaporator. This can help remove residual solvents that may be preventing solidification.
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Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.
Q2: My column chromatography purification is resulting in significant peak tailing. What could be the cause and how can I fix it?
A2: Peak tailing during silica gel chromatography of basic compounds like your aminotetrahydroisoquinoline is a common issue. This is often due to the acidic nature of silica gel, which can interact with the basic amine functionality. To mitigate this:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), into your mobile phase (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a deactivated or basic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.
Q3: I'm struggling to find a suitable solvent system for recrystallization. What are some good starting points?
A3: Finding the right solvent system for recrystallization often requires some experimentation. For a compound with the polarity of this compound, you can explore the following single or binary solvent systems:
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Single Solvents: Try solvents like ethanol, isopropanol, or ethyl acetate.
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Binary Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or ethanol) and a solvent in which it is poorly soluble (e.g., hexane, heptane, or diethyl ether) is often effective. A good starting point is an ethyl acetate/hexane mixture.
Q4: What are the likely impurities I should be looking for in my crude product?
A4: The impurity profile will depend on the synthetic route used. A common method to synthesize this compound is through the reduction of the corresponding nitro compound, tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. In this case, potential impurities include:
-
Unreacted Starting Material: The starting nitro compound.
-
Over-reduction Products: If the aromatic ring is also reduced.
-
Byproducts from the Boc-protection step: Di-tert-butyl carbonate and related compounds.
-
Catalyst Residues: If a catalytic hydrogenation was performed.
Quantitative Data Summary
| Purification Method | Mobile Phase / Solvent System | Typical Yield Range | Typical Purity Range |
| Flash Chromatography | Ethyl Acetate / Hexane (Gradient) | 70-90% | >95% (by NMR) |
| Recrystallization | Ethyl Acetate / Hexane | 60-80% | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need optimization based on your specific reaction mixture.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to obtain a dry powder. This dry-loading method generally provides better separation.
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
-
Loading: Carefully load the prepared sample powder onto the top of the silica gel bed.
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexane, to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Troubleshooting Note: If peak tailing is observed, add 0.1-1% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate). A good solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
If using a binary solvent system, add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
solubility of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in common organic solvents
This technical support guide provides essential information and troubleshooting advice for researchers working with tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for its experimental determination and addresses common challenges.
Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | |||
| Chloroform | 4.1 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Acetonitrile (ACN) | 5.8 | |||
| Isopropanol (IPA) | 3.9 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Dimethylformamide (DMF) | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Toluene | 2.4 | |||
| Hexanes | 0.1 |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a solid organic compound.
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials or test tubes with closures
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Pipettes or burettes
Procedure:
-
Preparation: Weigh a precise amount of the compound (e.g., 10 mg) and place it into a vial.[1][2]
-
Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial.[1]
-
Agitation: Vigorously shake or stir the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[1] Ensure the temperature is controlled and recorded.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Titration: If the solid has completely dissolved, continue adding known volumes of the compound until a saturated solution (where solid material remains) is formed. If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), with agitation after each addition, until the solid is fully dissolved.[1]
-
Calculation: Record the total volume of solvent used to dissolve the initial mass of the compound. Calculate the solubility in mg/mL.
Caption: Experimental workflow for determining compound solubility.
Troubleshooting and FAQs
Q1: The compound is not dissolving in any of the common non-polar or polar aprotic solvents. What should I do?
A1: Based on the structure, which includes a polar amino group and a bulky, non-polar tert-butyl group, the compound has mixed polarity. If standard solvents are ineffective, consider using more polar solvents like DMF or DMSO, which are often effective for complex organic molecules. Gentle heating can also increase solubility, but be cautious as it may lead to decomposition. Always check the compound's thermal stability first.[3][4]
Q2: I observed the compound dissolving upon warming, but it precipitated out again when it returned to room temperature. What does this mean?
A2: This indicates that the solubility of the compound is highly dependent on temperature.[3][4] You have likely created a supersaturated solution at the higher temperature. For applications at room temperature, the solubility should be determined without heating. If the experimental procedure requires the compound to be in solution at room temperature, you will need to find a different solvent or use a co-solvent system.
Q3: How can I be sure that my solution is saturated and I'm not just observing slow dissolution?
A3: Slow dissolution is a common issue. Ensure you are allowing adequate time for equilibrium to be reached. This can be facilitated by continuous stirring or agitation for an extended period (e.g., several hours). If after prolonged agitation at a constant temperature, undissolved solid remains, it is reasonable to assume the solution is saturated.
Q4: Can the purity of my compound affect the solubility results?
A4: Absolutely. Impurities can either increase or decrease the apparent solubility of the compound. For accurate and reproducible results, it is crucial to use a highly purified sample of this compound.
Q5: What is the best way to predict a suitable solvent before starting experiments?
A5: The principle of "like dissolves like" is a useful starting point.[5] The target molecule has both polar (amino group, carboxyl) and non-polar (tert-butyl group, aromatic ring) regions. Therefore, solvents of intermediate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, might be effective. Additionally, due to the basic nature of the amino group, solubility may be enhanced in acidic solutions where a salt can be formed.
Caption: Relationship between compound structure and solvent polarity.
References
Technical Support Center: Managing Acidic Conditions for Boc Deprotection of Sensitive Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, particularly in the presence of other acid-sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates. Each problem is followed by potential causes and recommended solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.[1][2][3] The rate of Boc cleavage often shows a second-order dependence on acid concentration.[2]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the deprotection rate.[1][4]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1][5][6]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[5]
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] If the reaction is being conducted at a low temperature, allowing it to warm to room temperature can be effective.[1] Gentle heating may also help but can increase the risk of side reactions if scavengers are not used.[6][7][8]
-
Use a Stronger Acidic System: For more robust substrates, neat TFA can be used for a short duration.[1] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate, which can be more potent than TFA/DCM.[1][5][6][7][9]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Anhydrous conditions, for instance using very dry dioxane with TFA, might also improve the outcome.[1]
Issue 2: Side Product Formation (e.g., +56 Da Mass Shift)
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis, often with a +56 Da mass shift, after deprotection. What are they, and how can I prevent their formation?
Potential Cause:
-
Alkylation by tert-butyl Cation: The primary cause of side reactions is the highly reactive tert-butyl cation intermediate generated during the acidic cleavage of the Boc group.[5][6][7] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[5][10] A +56 Da mass shift is characteristic of tert-butylation.[11]
Susceptible Residues:
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Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[5][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6][7] Methionine is also susceptible to oxidation.[5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[5][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[5][6][7]
Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[9] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your substrate.[5][7] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, and water.[2][9]
-
Employ Milder Acidic Conditions: A range of milder acids can be used for selective deprotection, which may reduce the formation of side products.[1] (See Table 1 for a comparison).
Issue 3: Cleavage of Other Acid-Labile Groups
Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?
Potential Cause:
-
Harsh Acidic Conditions: Strong acids like TFA or HCl are often too strong for substrates containing other acid-sensitive functionalities.[1]
Solutions:
-
Employ Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[9][12]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[9]
-
Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or thermal deprotection in boiling water.[9][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection? A1: The deprotection begins with the protonation of the carbamate oxygen by an acid.[5][15] This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[5][16] The carbamic acid then decomposes into the free amine and carbon dioxide.[5]
Q2: How can I monitor the progress of my Boc deprotection reaction? A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] On a TLC plate, the deprotected amine product will have a different retention factor (Rf) than the Boc-protected starting material.[9] Staining with ninhydrin is a useful technique as it specifically visualizes primary and secondary amines.[1]
Q3: What are scavengers and how do they prevent side reactions? A3: Scavengers are reagents added to the deprotection reaction to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[5][7] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[5]
Q4: Are there any non-acidic methods for Boc deprotection? A4: Yes, for highly sensitive substrates, several non-acidic methods can be employed.[9] These include thermal deprotection by heating the compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE).[9][13] Other methods involve using reagents like oxalyl chloride in methanol.[9][13][17]
Data Presentation
Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[8] | 0 to Room Temp. | 30 min - 4 h[8] | Most common method; scavengers are highly recommended.[8] A study showed 55% TFA gave higher purity peptides than 100% TFA.[3][18] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M | Room Temp. | 30 min - 2 h[4] | A common and stronger alternative to TFA.[6][8] |
| Phosphoric Acid | Tetrahydrofuran (THF) | 85 wt% (aqueous) | Room Temp. | 4-8 h[1] | A milder condition suitable for some sensitive substrates.[1] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp. | Variable | Can be used under milder conditions.[8][12] |
Table 2: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, Trp[2] | 2.5-5% (v/v)[2] |
| Triethylsilane (TES) | General, Trp[2] | 5-10% (v/v)[2] |
| Thioanisole | Met, general[2] | 5-10% (v/v)[2] |
| Ethanedithiol (EDT) | Cys[2] | 2.5% (v/v)[2] |
| Water | General[2] | ~5% (v/v)[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with a Scavenger
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[1][4]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3][19]
-
Reagent Addition: Add the desired scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[4][8] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4][19]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1][19]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[1] To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1] The resulting TFA salt of the deprotected amine can often be used directly or purified further.[4]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like 1,4-dioxane.[4]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[2][4]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[4]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolution: Dissolve the N-Boc protected substrate (1 equiv.) in anhydrous methanol in a round-bottom flask under an inert atmosphere.[13][19]
-
Reagent Addition: Cool the solution to 0 °C and slowly add oxalyl chloride (typically 2-3 equivalents).[17][19]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[13][17][19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Upon completion, remove the solvent under reduced pressure to yield the deprotected amine hydrochloride salt, which can often be used without further purification.[13][19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
improving yield of Pictet-Spengler cyclization with electron-donating groups
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler cyclization, with a particular focus on substrates bearing electron-donating groups.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) on the β-arylethylamine affect the Pictet-Spengler reaction?
A1: Electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃), activate the aromatic ring, increasing its nucleophilicity.[1] This heightened nucleophilicity facilitates the key intramolecular cyclization step (electrophilic aromatic substitution) under milder conditions and can lead to significantly higher reaction yields compared to substrates with electron-withdrawing groups.[1][2] For instance, having two alkoxy groups on the ring can enable the reaction to proceed even under physiological conditions.[2]
Q2: What are the most common catalysts for the Pictet-Spengler reaction?
A2: A range of catalysts can be employed, and the optimal choice is substrate-dependent. Common catalysts include:
-
Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are traditionally used.[3]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and gold(I) complexes are also effective.[3]
-
Organocatalysts: Chiral phosphoric acids and thiourea derivatives have been used, particularly for asymmetric reactions.[3][4]
Q3: Which solvents are recommended for this reaction?
A3: Both protic and aprotic solvents can be used. The choice of solvent can significantly impact the reaction yield.[3]
-
Protic Solvents: Methanol, water, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are common choices.[3]
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), toluene, acetonitrile, and dichloroethane are frequently used.[3] Notably, aprotic media have sometimes been found to provide superior yields.[3][5]
Q4: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?
A4: Yes, ketones can be used, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging due to the lower reactivity of the ketone carbonyl group and increased steric hindrance. Harsher reaction conditions may be necessary to achieve good yields.[3]
Q5: How does pH influence the reaction?
A5: The pH of the reaction medium is a critical parameter. Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion, a key intermediate in the reaction.[3][6] However, the optimal pH can vary depending on the specific substrates. In some cases, near-neutral pH has been reported to improve conversion rates.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficiently activated aromatic ring: The β-arylethylamine may not be electron-rich enough for efficient cyclization.[3] - Ineffective catalyst: The chosen acid catalyst may be too weak or incompatible with the substrates.[3] - Incomplete imine formation: The initial condensation to form the imine is a reversible equilibrium.[1] | - Consider using a β-arylethylamine with stronger electron-donating groups.[2] - Screen a variety of protic and Lewis acid catalysts to find the most effective one.[3] - Use a slight excess of the aldehyde or ketone to drive the equilibrium towards the imine.[2] |
| Formation of Side Products | - Decomposition at high temperatures: The starting materials or product may be sensitive to the reaction temperature.[3] | - Experiment with a range of temperatures, starting from room temperature and gradually increasing.[3] Careful monitoring by TLC is crucial. |
| Difficulty in Product Purification | - Co-elution of starting materials: Unreacted starting materials may have similar polarity to the product. | - Monitor the reaction closely with thin-layer chromatography (TLC) to ensure it goes to completion.[3] - If polarity is similar, consider derivatizing the product to alter its polarity before chromatographic purification.[3] |
| Racemization of Chiral Centers | - Loss of stereochemical integrity: In stereoselective reactions, racemization can occur, especially at elevated temperatures.[3] | - Maintain strict temperature control; lower temperatures often favor the kinetically controlled product and minimize racemization.[3] - The selection of an appropriate chiral auxiliary or catalyst is critical for preserving enantiomeric excess.[3] |
Quantitative Data Summary
The yield of the Pictet-Spengler reaction is highly dependent on the specific substrates, catalyst, solvent, and temperature. The following table provides a qualitative and quantitative overview of how electron-donating groups can influence the reaction outcome.
| β-Arylethylamine Substrate | Electron-Donating Group(s) | Typical Reaction Conditions | Observed Yield |
| Tryptamine | Indole (electron-rich) | Mild acid, room temperature | High |
| Phenylethylamine | None | Strong acid, heating | Poor |
| 3,4-Dimethoxyphenylethylamine | Two -OCH₃ groups | Refluxing with strong acids (e.g., HCl, TFA) | Good |
| Dopamine | Two -OH groups | Can proceed under physiological conditions | Varies with pH |
Note: This table is a generalized representation. Actual yields will vary based on the specific aldehyde/ketone, catalyst, and reaction conditions used.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine or its derivatives.
Materials:
-
Tryptamine or a substituted tryptamine analog (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine analog (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.[6]
-
Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.[3][6]
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC).[3][6]
-
Upon completion, cool the reaction mixture to room temperature and partition it between a saturated aqueous NaHCO₃ solution and an organic solvent like CH₂Cl₂.[6]
-
Separate the layers and extract the aqueous layer multiple times with the organic solvent.[3][6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tetrahydro-β-carboline.[3]
Visualizations
Pictet-Spengler Reaction Mechanism with an Electron-Donating Group
Caption: Mechanism of the Pictet-Spengler reaction.
General Experimental Workflow for Optimizing the Pictet-Spengler Reaction
Caption: Workflow for reaction optimization.
References
Technical Support Center: Synthesis of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common impurities and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic pathway involves a multi-step process beginning with a suitable phenethylamine derivative. The general sequence is as follows:
-
Acylation: Reaction of a phenethylamine with an acylating agent.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the N-acylphenethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline intermediate.[1][2][3]
-
Boc Protection: Protection of the secondary amine of the dihydroisoquinoline ring using di-tert-butyl dicarbonate (Boc₂O).
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Reduction of the nitro group to the desired primary amine using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl).[4]
The order of the Boc protection, nitration, and reduction steps can sometimes be varied to optimize yields and impurity profiles.
Q2: What are the most common impurities I might encounter in my synthesis?
Impurities can arise from each step of the synthesis. They generally fall into categories such as unreacted starting materials, residual intermediates, and byproducts from side reactions. The table below summarizes the most frequently observed impurities.
Q3: My NMR spectrum shows signals corresponding to an aromatic isoquinoline. How did this form and how can I prevent it?
The 3,4-dihydroisoquinoline ring is susceptible to oxidation, leading to the formation of the corresponding fully aromatic isoquinoline. This can occur during the Bischler-Napieralski reaction itself under harsh conditions or during subsequent steps, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting:
-
Milder Reaction Conditions: Use milder cyclization agents if possible.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Control Temperature: Avoid unnecessarily high temperatures during reaction and work-up.
-
Purification: The isoquinoline byproduct can often be separated from the desired dihydroisoquinoline product by column chromatography.
Q4: I am observing a significant byproduct with a mass corresponding to the loss of the phenethyl group. What is this and why is it forming?
This is likely a styrene byproduct formed via a retro-Ritter reaction, a known side reaction of the Bischler-Napieralski cyclization.[5][6] This pathway is favored when the intermediate nitrilium ion is stabilized, leading to fragmentation instead of cyclization.
Troubleshooting:
-
Solvent Choice: Using a nitrile as the solvent can sometimes shift the equilibrium away from the retro-Ritter pathway.[5][6]
-
Alternative Reagents: Employing alternative cyclization promoters like oxalyl chloride or triflic anhydride (Tf₂O) with 2-chloropyridine can generate different intermediates (e.g., N-acyliminium ions) that are less prone to this fragmentation.[5]
Troubleshooting Guide: Common Impurities and Their Identification
This section provides a detailed breakdown of potential impurities, their characteristics, and methods for their mitigation.
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin / Cause | Mitigation Strategy |
| Starting Phenethylamine | Varies | Varies | Incomplete acylation or cyclization. | Ensure complete reaction by monitoring with TLC/LCMS; use a slight excess of acylating agent. |
| N-Acylphenethylamine Intermediate | Varies | Varies | Incomplete Bischler-Napieralski cyclization. | Increase reaction time/temperature; use a more potent cyclizing agent (e.g., P₂O₅ with POCl₃).[6] |
| Styrene Byproduct | Varies | Varies | Retro-Ritter side reaction during cyclization.[5] | Use nitrile as a solvent; consider alternative cyclization reagents like Tf₂O.[5][6] |
| Unprotected Dihydroisoquinoline | 147.21 (for the 5-amino core) | Incomplete Boc protection or premature deprotection. | Use a slight excess of Boc₂O; ensure basic conditions are maintained; avoid acidic conditions in work-up. | |
| Nitro-Intermediate | 293.31 | Incomplete reduction of the nitro group. | Increase hydrogenation pressure/time; use a more active catalyst; consider alternative reducing agents (e.g., SnCl₂).[7] | |
| Hydroxylamine/Nitroso Intermediates | Varies | Varies | Partial reduction of the nitro group.[7][8] | Ensure sufficient reducing agent and reaction time; these are often more reactive than the nitroarene.[9] |
| Aromatized Isoquinoline | 246.31 | Oxidation of the dihydroisoquinoline ring. | Work under an inert atmosphere; avoid excessive heat; use milder reagents. | |
| tert-Butylated Byproduct | 304.42 | Alkylation of the aromatic ring or amino group by t-butyl cations during Boc deprotection (if applicable) or under acidic conditions.[10] | Use scavengers like anisole or thioanisole if acidic deprotection is performed.[10][11] |
Experimental Protocols
Protocol 1: General Synthesis of tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This protocol outlines the formation of a key intermediate.
-
Acylation: To a solution of 3-nitrophenethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0°C and add acetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Monitor by TLC. Upon completion, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Bischler-Napieralski Cyclization: Dissolve the crude N-acetyl-3-nitrophenethylamine in acetonitrile. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C. Reflux the mixture for 4 hours. Cool to room temperature and carefully pour onto crushed ice. Basify with aqueous NaOH solution and extract with DCM. Dry the organic layers and concentrate.
-
Reduction of Imine & Boc Protection: Dissolve the crude cyclized product in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1 hour. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature overnight. Remove methanol under reduced pressure, add water, and extract with ethyl acetate. Purify by column chromatography (Hexane/Ethyl Acetate).
Visual Guides and Workflows
Overall Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of the target compound.
Caption: Synthetic pathway for the target molecule.
Bischler-Napieralski Side Reaction
This diagram illustrates the competition between the desired cyclization and the undesired retro-Ritter fragmentation.
Caption: Competing pathways in the key cyclization step.
Troubleshooting Flowchart for Impurities
Use this flowchart to diagnose potential issues based on analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparison of Boc-protected vs other protected 5-amino-tetrahydroisoquinolines
A comprehensive comparison of protecting groups for 5-amino-tetrahydroisoquinoline is essential for researchers and drug development professionals to select the optimal synthetic strategy. The choice of the protecting group for the amino functionality significantly impacts the overall efficiency, yield, and compatibility with subsequent reaction conditions. This guide provides an objective comparison of the commonly used tert-butyloxycarbonyl (Boc) protecting group with other alternatives, supported by experimental data and protocols.
Comparison of Protecting Groups
The selection of a suitable protecting group for the 5-amino position of tetrahydroisoquinoline is critical for the successful synthesis of its derivatives. The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2] Each of these groups offers a different profile of stability and deprotection conditions, allowing for orthogonal strategies in complex syntheses.[2][3]
The Boc group is widely favored due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] The Cbz group, another popular choice, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[7][8] The Fmoc group is unique in its lability to basic conditions, often being removed by treatment with piperidine, which makes it orthogonal to both Boc and Cbz groups.[2][9][10]
Data Presentation
The following table summarizes the key quantitative data for the protection and deprotection of 5-amino-tetrahydroisoquinoline with Boc, Cbz, and Fmoc protecting groups, based on typical literature procedures.
| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Key Strengths | Key Weaknesses |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | TFA/DCM or HCl/Dioxane | >90 | Stable to base and nucleophiles, easy to remove.[5] | Labile to strong acids.[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90 | H₂, Pd/C | >90 | Stable to acid and base.[8] | Requires hydrogenation, which can affect other functional groups.[7] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | >90 | 20% Piperidine in DMF | >95 | Base-labile, orthogonal to Boc and Cbz.[2] | Labile to some amines.[11] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 5-amino-tetrahydroisoquinoline are provided below.
Boc Protection of 5-amino-tetrahydroisoquinoline
Materials: 5-amino-tetrahydroisoquinoline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
Procedure:
-
Dissolve 5-amino-tetrahydroisoquinoline (1 mmol) in DCM (10 mL).
-
Add TEA (1.5 mmol).
-
Add a solution of (Boc)₂O (1.1 mmol) in DCM (5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Boc Deprotection
Materials: Boc-protected 5-amino-tetrahydroisoquinoline, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Procedure:
-
Dissolve Boc-protected 5-amino-tetrahydroisoquinoline (1 mmol) in DCM (5 mL).
-
Add TFA (5 mmol) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Cbz Protection of 5-amino-tetrahydroisoquinoline
Materials: 5-amino-tetrahydroisoquinoline, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
Procedure:
-
Dissolve 5-amino-tetrahydroisoquinoline (1 mmol) in a mixture of dioxane and water (1:1, 10 mL).
-
Add NaHCO₃ (2.5 mmol).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 mmol) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Cbz Deprotection
Materials: Cbz-protected 5-amino-tetrahydroisoquinoline, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
Procedure:
-
Dissolve Cbz-protected 5-amino-tetrahydroisoquinoline (1 mmol) in methanol (10 mL).
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of 5-amino-tetrahydroisoquinoline
Materials: 5-amino-tetrahydroisoquinoline, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
Procedure:
-
Follow the same procedure as for Cbz protection, substituting Fmoc-Cl for Cbz-Cl.
Fmoc Deprotection
Materials: Fmoc-protected 5-amino-tetrahydroisoquinoline, Piperidine, Dimethylformamide (DMF).
Procedure:
-
Dissolve Fmoc-protected 5-amino-tetrahydroisoquinoline (1 mmol) in DMF (8 mL).
-
Add piperidine (2 mL, 20% v/v).
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
Purify the crude product by column chromatography to isolate the free amine.
Mandatory Visualization
The following diagrams illustrate the chemical structures and a typical experimental workflow for the protection and deprotection of 5-amino-tetrahydroisoquinoline.
Caption: Protection and Deprotection of 5-Amino-Tetrahydroisoquinoline.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry, as this structural motif is present in a wide array of biologically active alkaloids and synthetic pharmaceuticals. The development of efficient and selective catalytic methods for THIQ synthesis is thus a critical area of research. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following tables summarize the performance of different catalysts in the synthesis of tetrahydroisoquinolines, focusing on key metrics such as yield and enantioselectivity.
| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Transition Metal Catalysts | |||||
| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | 1-Alkyl 3,4-Dihydroisoquinolines | Asymmetric Hydrogenation | Excellent | Excellent | [1] |
| Iridium Complex with JosiPhos-type Ligand | 3,4-Dihydroisoquinolines | Asymmetric Hydrogenation | Excellent | Excellent | [1] |
| Rhodium/Diamine Complex | 3,4-Dihydroisoquinolines | Asymmetric Transfer Hydrogenation | Up to 96% | Up to 99% | [1] |
| Pd₂(dba)₃ / (S)-Siphos-PE | 2-Allylbenzylamines | Alkene Carboamination | Good to Excellent | Good to Excellent | [2] |
| Gold Catalyst with Chiral Phosphate | N-Aryl Propargylamines | Hydroamination/Transfer Hydrogenation | Excellent | Excellent | [3] |
| Copper(II) Acetate / (R,R)-Ph-BPE | Amino Alkenes | Intramolecular Hydroamination | Good | Enantiomerically Pure | [4] |
| Titanium-based Catalyst (Cp*₂TiCl₂) | Esters (precursor) | Hydrosilylation/Reduction | - | - | [1] |
| Organocatalysts | |||||
| (L)-Proline | Dihydroisoquinoline and α,β-unsaturated enones | Cascade Reaction | Good | Good | [5] |
| Chiral Phosphoric Acid | 2-Aminochalcones | Dehydrative Cyclization/Asymmetric Reduction | Excellent | Excellent | [3] |
| Chiral Phosphoric Acid | Oxetane-tethered benzaldehydes, amines, Hantzsch ester | Multicomponent Reaction | - | - | [6] |
| Tetrahydroisoquinoline-based Guanidine | Malonates and nitro-olefins | Michael Addition | Up to 99% | Up to 97% | [7] |
| Biocatalysts | |||||
| Norcoclaurine Synthase (NCS) | Dopamine and various acetaldehydes | Pictet-Spengler Reaction | - | Enantioselective | [8] |
| Laccase/TEMPO | Benzylic alcohols and m-tyramine | Chemoenzymatic One-Pot Process | Up to 87% | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-Alkyl 3,4-Dihydroisoquinolines
-
Catalyst: [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] complex.[1]
-
Substrate: 1-Alkyl substituted 3,4-dihydroisoquinoline.
-
Solvent: Ionic liquid, such as [Bmim]NTf₂.[1]
-
Procedure: In a glovebox, the ruthenium catalyst is dissolved in the ionic liquid. The dihydroisoquinoline substrate is then added. The reaction vessel is placed in an autoclave, which is then purged and filled with hydrogen gas to the desired pressure. The reaction is stirred at the specified temperature for the required time. After completion, the product is extracted with an organic solvent, and the ionic liquid containing the catalyst can be recovered and reused.[1] The product is purified by column chromatography.
Iridium-Catalyzed Asymmetric Hydrogenation of Dihydroisoquinolines with Brønsted Acid Activation
-
Catalyst: Iridium complex with a chiral JosiPhos-type binaphane ligand.[1]
-
Activator: A Brønsted acid such as HBr.[1]
-
Substrate: Sterically hindered 3,4-dihydroisoquinolines.
-
Procedure: The iridium catalyst and the chiral ligand are dissolved in a suitable solvent (e.g., toluene) in a reaction vessel. The dihydroisoquinoline substrate and the Brønsted acid activator are added. The vessel is then charged with hydrogen gas and the reaction is stirred at a specific temperature and pressure until the starting material is consumed. The solvent is evaporated under reduced pressure, and the resulting residue is purified by chromatography to yield the chiral tetrahydroisoquinoline.[1]
Organocatalytic Asymmetric Michael Addition using a Tetrahydroisoquinoline-based Guanidine Catalyst
-
Catalyst: Chiral tetrahydroisoquinoline-based guanidine.
-
Substrates: A β-ketoester or malonate and a nitro-olefin.
-
Procedure: To a solution of the guanidine catalyst in a suitable solvent (e.g., dichloromethane) at room temperature, the β-ketoester or malonate is added, followed by the nitro-olefin. The reaction mixture is stirred until completion, as monitored by TLC. The solvent is then removed in vacuo, and the crude product is purified by flash column chromatography to afford the desired adduct.[7]
Visualizations: Reaction Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) illustrate key processes in tetrahydroisoquinoline synthesis.
Caption: General experimental workflow for catalytic tetrahydroisoquinoline synthesis.
Caption: The Pictet-Spengler reaction mechanism for THIQ synthesis.[4]
Caption: The Bischler-Napieralski reaction followed by reduction to yield a THIQ.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. armchemfront.com [armchemfront.com]
- 6. Catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter: formal synthesis of (+)-(8S,13R)-cyclocelabenzine. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and evaluation of novel tetrahydroisoquinoline organocatalysts in asymmetric catalysis. [researchspace.ukzn.ac.za]
- 8. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Advantage of Boc Protection in Solid-Phase Synthesis of Isoquinoline Analogs: A Comparative Guide
For researchers and scientists engaged in the intricate process of drug discovery and development, the solid-phase synthesis of heterocyclic compounds like isoquinoline analogs represents a powerful strategy for creating diverse molecular libraries. The choice of protecting group is a critical decision that significantly impacts yield, purity, and the overall efficiency of the synthesis. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protection strategy against alternatives, primarily the 9-fluorenylmethoxycarbonyl (Fmoc) group, in the context of solid-phase isoquinoline analog synthesis.
The Boc strategy, one of the classical methods in solid-phase synthesis, utilizes an acid-labile Boc group for temporary Nα-protection.[1] While the Fmoc strategy has gained widespread adoption due to its milder deprotection conditions, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach remains indispensable for specific applications, offering distinct advantages in certain synthetic scenarios.[2]
Comparative Analysis of Protecting Group Strategies
The selection between Boc and Fmoc protection is not merely a matter of preference but a strategic choice dictated by the chemical nature of the target isoquinoline analog and the desired synthetic outcome.
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| Deprotection Condition | Acid-labile: Removed by moderate acids like trifluoroacetic acid (TFA).[1] | Base-labile: Removed by bases like piperidine.[] |
| Final Cleavage | Requires strong acids, typically hazardous hydrogen fluoride (HF).[4][5] | Milder acidic conditions are sufficient for cleavage from the resin.[6] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-cleavable (Cbz) groups.[2] | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-cleavable groups.[] |
| Side Reactions | Can prevent aggregation of hydrophobic sequences due to protonation of the N-terminus after deprotection.[7] | Mild deprotection minimizes acid-sensitive side reactions. Prone to aspartimide formation and diketopiperazine formation.[] |
| Compatibility | Advantageous for synthesizing hydrophobic molecules and those containing ester or thioester moieties.[4] | Well-suited for acid-sensitive isoquinoline analogs.[] |
| Handling & Safety | Requires specialized equipment for handling corrosive and hazardous HF for final cleavage.[4][5] | Avoids the use of highly hazardous acids, making it more amenable to standard laboratory settings and automation.[9] |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are typically more expensive, though the overall process can be more cost-effective due to higher efficiency in some cases.[] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key stages of solid-phase synthesis using Boc protection.
Protocol 1: Loading of the First Building Block onto Merrifield Resin (Boc-Strategy)
-
Resin Swelling: Swell 1 gram of Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Anchoring: Dissolve 2 equivalents of the Cs-salt of the first Boc-protected amino acid (or other initial building block) in dimethylformamide (DMF). Add this solution to the swollen resin.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum.
Protocol 2: Chain Elongation Cycle (Boc-SPPS)
-
Deprotection: Treat the resin-bound substrate with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.[1]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.[1]
-
Washing: Wash the resin with DCM.
-
Coupling: Add 3 equivalents of the next Boc-protected building block, 3 equivalents of a coupling reagent (e.g., HBTU), and 6 equivalents of DIPEA in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM. Repeat this cycle for each subsequent building block.
Protocol 3: Cleavage and Deprotection (Boc-Strategy)
-
Resin Preparation: Dry the fully assembled, resin-bound isoquinoline analog under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of anhydrous hydrogen fluoride (HF) with a scavenger such as anisole (e.g., HF:anisole 9:1). This step requires a specialized HF cleavage apparatus.[4]
-
Cleavage Reaction: Cool the resin in the HF apparatus to -5 to 0°C. Add the cleavage cocktail and stir for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Precipitation and Washing: Precipitate the crude product by adding cold diethyl ether. Wash the precipitate several times with cold ether to remove scavengers and cleaved protecting groups.
-
Purification: Purify the crude isoquinoline analog using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Decision Process
To aid in understanding the synthesis workflow and the strategic decision-making process, the following diagrams are provided.
Caption: Boc-SPPS workflow for isoquinoline analogs.
Caption: Choosing between Boc and Fmoc protection.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Amino vs. 6-Amino Tetrahydroisoquinoline Derivatives: Unraveling Positional Isomer Effects on Biological Activity
A critical review of existing literature reveals a notable gap in direct comparative studies of 5-amino and 6-amino tetrahydroisoquinoline (THIQ) derivatives. While both scaffolds have been independently investigated for various therapeutic targets, a head-to-head analysis of their biological activities is not yet available in published research. This guide, therefore, presents a summary of the individual biological profiles of 5-amino and 6-amino THIQ derivatives based on separate studies, highlighting the need for future research to directly elucidate the structure-activity relationships (SAR) dictated by the position of the amino substituent.
This guide will separately detail the reported biological activities for each class of isomers, providing available quantitative data and experimental context.
5-Amino Tetrahydroisoquinoline Derivatives: Targeting Cholinesterase for Alzheimer's Disease
Research into 5-amino THIQ derivatives has primarily focused on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.
Biological Activity: Acetylcholinesterase Inhibition
A series of 5-amino-5,6,7,8-tetrahydroquinolinones, structurally related to the natural cholinesterase inhibitor huperzine A, have been synthesized and evaluated for their ability to inhibit AChE. While specific quantitative data for a direct 5-amino THIQ is not provided in the readily available literature, the study highlights that substitution on both the quinolinone nitrogen and the amino group is necessary for good enzyme affinity[1].
6-Amino Tetrahydroisoquinoline Derivatives: A Versatile Scaffold Targeting Dopamine and Orexin Receptors
In contrast, 6-amino THIQ derivatives have been explored for their activity at G-protein coupled receptors, specifically dopamine D2 receptors and orexin 1 (OX1) receptors.
Biological Activity: Dopamine D2 Receptor Affinity
Several N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and their affinity for dopamine receptors assessed. These studies revealed that while the compounds were inactive at the D1 receptor, they showed significant affinity for the D2 receptor. The most potent compounds were those with an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group, which were effective at displacing [3H]spiperone from D2 binding sites in rat striatal tissue[2].
Biological Activity: Orexin 1 (OX1) Receptor Antagonism
A review on the biological activities of THIQ derivatives mentions that several 6-amino compounds containing ester groups have been investigated as OX1 receptor antagonists. These compounds exhibited moderate potency in calcium mobilization-based functional assays[3][4].
Data Summary
Due to the lack of direct comparative studies, a unified table comparing the biological activities of 5-amino and 6-amino THIQ derivatives cannot be constructed. The available data is presented below for each isomer class separately.
Table 1: Reported Biological Activity of 6-Amino Tetrahydroisoquinoline Derivatives
| Compound Class | Biological Target | Assay Type | Key Findings | Reference |
| N,N-dialkyl-6-amino-5,6,7,8-tetrahydroquinolines | Dopamine D2 Receptor | Radioligand Displacement Assay ([3H]spiperone) | Displaced [3H]spiperone from specific binding sites. | [2] |
| 6-amino THIQ derivatives with ester groups | Orexin 1 (OX1) Receptor | Calcium Mobilization Functional Assay | Moderate potency as OX1 receptor antagonists. | [3][4] |
Note: Quantitative data such as IC50 or Ki values for a broader range of 5-amino and 6-amino THIQ derivatives are not consistently available in the public domain, precluding a more detailed quantitative comparison.
Experimental Protocols
Dopamine D2 Receptor Binding Assay ([3H]spiperone Displacement)
This assay measures the affinity of test compounds for the dopamine D2 receptor by quantifying their ability to displace a radiolabeled ligand, [3H]spiperone, from the receptor.
Methodology:
-
Tissue Preparation: Homogenized rat striatal tissue is used as the source of dopamine D2 receptors.
-
Incubation: The tissue homogenate is incubated with a fixed concentration of [3H]spiperone and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]spiperone, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined. Specific binding is defined as the difference between total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of an unlabeled D2 antagonist).
dot
Dopamine D2 Receptor Binding Assay Workflow.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. It measures the activity of the enzyme by detecting the product of the enzymatic reaction.
Methodology:
-
Reaction Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Assay Procedure:
-
A reaction mixture containing DTNB, the test compound (potential inhibitor), and AChE enzyme in a buffer is prepared.
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
The increase in absorbance at 412 nm is monitored over time.
-
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
dot
Acetylcholinesterase Inhibition Assay Workflow.
Orexin 1 (OX1) Receptor Functional Assay (Calcium Mobilization)
This is a cell-based assay that measures the functional activity of compounds at the OX1 receptor, which is a Gq-coupled GPCR. Activation of the OX1 receptor leads to an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: A cell line stably expressing the human OX1 receptor is used (e.g., CHO or HEK293 cells).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are first incubated with the test compound (potential antagonist).
-
Agonist Stimulation: An OX1 receptor agonist (e.g., orexin-A) is then added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: Antagonists will inhibit the calcium mobilization induced by the agonist. The potency of the antagonist is determined by calculating the concentration that causes a 50% inhibition of the agonist response (IC50).
dot
Orexin 1 Receptor Functional Assay Workflow.
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors that couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a reduction in the activity of protein kinase A (PKA). D2 receptor activation can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
dot
Dopamine D2 Receptor Signaling Pathway.
Acetylcholinesterase Mechanism of Action
Acetylcholinesterase is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine into choline and acetic acid, a reaction that is essential for terminating cholinergic neurotransmission. The active site of AChE contains a catalytic triad of serine, histidine, and glutamate.
dot
Acetylcholinesterase Mechanism of Action.
Orexin 1 (OX1) Receptor Signaling Pathway
The orexin 1 (OX1) receptor is a G-protein coupled receptor that primarily couples to the Gq class of G-proteins. Upon binding of its endogenous ligands, orexin-A or orexin-B, the OX1 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
dot
Orexin 1 (OX1) Receptor Signaling Pathway.
Conclusion
The current scientific literature provides valuable insights into the individual biological activities of 5-amino and 6-amino tetrahydroisoquinoline derivatives, suggesting their potential in diverse therapeutic areas such as neurodegenerative diseases and neuropsychiatric disorders. However, the absence of direct comparative studies makes it impossible to definitively conclude the relative merits of placing the amino group at the 5- versus the 6-position of the THIQ scaffold for any given biological target. Future research endeavors should focus on the parallel synthesis and evaluation of these positional isomers to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in guiding the rational design of more potent and selective THIQ-based therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Comparative Spectroscopic Analysis of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its Positional Isomers
A comprehensive guide to the spectroscopic differentiation of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate isomers for researchers, scientists, and drug development professionals. This document provides a comparative analysis of available spectroscopic data for the 5-amino, 6-amino, 7-amino, and 8-amino isomers of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, outlining key differences in their NMR and Mass Spectrometry profiles.
Introduction
Positional isomerism in pharmacologically active molecules can significantly impact their biological activity, toxicity, and pharmacokinetic properties. Therefore, the unambiguous identification of a specific isomer is critical in drug discovery and development. This guide focuses on the spectroscopic characterization of this compound and its 6-amino, 7-amino, and 8-amino positional isomers. By comparing their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we aim to provide a clear framework for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for the four isomers. It is important to note that experimental data for the 5-amino isomer is not publicly available at the time of this publication. The data presented for the 6-amino and 8-amino isomers are based on supplier information and predicted values, highlighting the need for experimental verification.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer[1] | 8-Amino Isomer |
| Aromatic CH | Data not available | Data not available | 6.91 (d), 6.52 (dd), 6.44 (s) | Data not available |
| CH₂ (Position 1) | Data not available | Data not available | 4.47 (s) | Data not available |
| CH₂ (Position 3) | Data not available | Data not available | 3.58 (s) | Data not available |
| CH₂ (Position 4) | Data not available | Data not available | 2.71 (t) | Data not available |
| Boc (tert-Butyl) | Data not available | Data not available | 1.48 (s) | Data not available |
| NH₂ | Data not available | Data not available | 3.58 (s, br) | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer | 8-Amino Isomer |
| Aromatic C | Data not available | Data not available | Data not available | Data not available |
| Aromatic C-NH₂ | Data not available | Data not available | Data not available | Data not available |
| C=O (Boc) | Data not available | Data not available | Data not available | Data not available |
| C(CH₃)₃ (Boc) | Data not available | Data not available | Data not available | Data not available |
| C (CH₃)₃ (Boc) | Data not available | Data not available | Data not available | Data not available |
| CH₂ (Position 1) | Data not available | Data not available | Data not available | Data not available |
| CH₂ (Position 3) | Data not available | Data not available | Data not available | Data not available |
| CH₂ (Position 4) | Data not available | Data not available | Data not available | Data not available |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer | 8-Amino Isomer |
| N-H Stretch (Amine) | Data not available | Data not available | Data not available | Data not available |
| C=O Stretch (Carbamate) | Data not available | Data not available | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Ion | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer | 8-Amino Isomer |
| [M+H]⁺ (Predicted) | 249.1598 | 249.1598 | 249.1598 | 249.1598 |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol | 248.32 g/mol | 248.32 g/mol |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of the title compounds. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra on the same instrument. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling techniques (e.g., broadband decoupling) should be employed to simplify the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the isomers.
Caption: Logical workflow for the spectroscopic analysis and identification of this compound isomers.
Conclusion
The spectroscopic analysis of this compound and its positional isomers relies on subtle but significant differences in their NMR spectra, particularly in the aromatic region of the ¹H NMR spectrum. While mass spectrometry can confirm the molecular weight, it cannot distinguish between the isomers. Infrared spectroscopy provides information about the functional groups present but is generally less effective for isomer differentiation than NMR. The lack of publicly available experimental data for the 5-amino, 6-amino, and 8-amino isomers underscores the importance of acquiring and publishing this information to aid researchers in the field.
References
Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a compound commonly used in synthetic organic chemistry. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Assessment
Initial evaluation of available safety data reveals conflicting hazard classifications for this compound. Some sources indicate a "Warning" signal word with associated hazards such as being harmful if swallowed or inhaled, and causing skin and eye irritation.[1] Conversely, other suppliers classify the compound with a "Danger" signal word, citing it as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Due to these discrepancies, it is imperative to handle this compound as a hazardous substance. The following table summarizes the potential hazards based on available information.
| Hazard Statement | GHS Code | Description |
| Toxic if swallowed | H301 | Ingestion of the substance can be fatal. |
| Harmful if swallowed | H302 | Ingestion of the substance is harmful. |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. |
| Harmful if inhaled | H332 | Inhalation of dust or fumes may be harmful. |
| May cause respiratory irritation | H335 | Inhalation may cause irritation to the respiratory tract. |
| Very toxic to aquatic life with long-lasting effects | H410 | Release into the environment can cause severe and long-term damage to aquatic ecosystems. |
Given the potential for significant human health and environmental hazards, all waste containing this compound must be managed as hazardous waste.
Proper Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its containers.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid waste, including residual powder and contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Original containers of this chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[5][6][7] Improper disposal can lead to environmental contamination and potential legal liabilities.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 2. tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:164148-92-9 - Abovchem [abovchem.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
